molecular formula C10H15BrClNO2 B2853848 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride CAS No. 2567504-24-7

2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride

Número de catálogo: B2853848
Número CAS: 2567504-24-7
Peso molecular: 296.59
Clave InChI: UJQQZVGKIZRLPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride is a useful research compound. Its molecular formula is C10H15BrClNO2 and its molecular weight is 296.59. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(3-bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2.ClH/c1-13-8-5-7(3-4-12)10(14-2)9(11)6-8;/h5-6H,3-4,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQQZVGKIZRLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OC)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacological Profile of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine Hydrochloride: Probing the Steric Boundaries of the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride (hereafter referred to as 3-Br-2,5-DMPEA) is a synthetic phenethylamine derivative and a positional isomer of the well-characterized serotonergic psychedelic 2C-B (4-bromo-2,5-dimethoxyphenethylamine). While 2C-B is a potent agonist at the serotonin 5-HT2A and 5-HT2C receptors, shifting the bromine atom from the para (4-) to the meta (3-) position relative to the ethylamine side chain fundamentally alters the molecule's pharmacological profile.

In drug development and receptor mapping, 3-Br-2,5-DMPEA serves as a critical pharmacological tool. It acts as the unconstrained parent scaffold for the highly potent, conformationally restricted agonist TCB-2 [1]. By analyzing the structure-activity relationship (SAR) cliff between 2C-B, 3-Br-2,5-DMPEA, and TCB-2, researchers can map the precise steric and rotameric requirements of the 5-HT2A receptor's orthosteric binding pocket[2].

Receptor Binding & Structure-Activity Relationship (SAR)

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) characterized by a deep, lipophilic orthosteric binding pocket. The binding of phenethylamine ligands is governed by strict spatial requirements:

  • The Hydrogen Bond Anchors: The 2,5-dimethoxy groups are universally required for high-affinity phenethylamine binding. They act as hydrogen bond acceptors, interacting with specific serine residues (e.g., Ser242 and Ser239) in transmembrane domain 5 (TM5)[2].

  • The Para-Lipophilic Pocket: In highly potent agonists like 2C-B, the 4-position halogen (bromine) projects into a hydrophobic cavity formed by Val156, Ile210, and Phe340. This interaction drives binding affinity into the sub-nanomolar range.

  • The Meta-Position Penalty: In 3-Br-2,5-DMPEA, the bromine atom is located at the 3-position. Due to the free rotation of the ethylamine side chain, the molecule cannot simultaneously anchor its amine to Asp155, align its methoxy groups with TM5, and fit the 3-bromine into the hydrophobic pocket without severe steric clashing. Consequently, the unconstrained 3-Br-2,5-DMPEA exhibits a dramatic drop in affinity and efficacy[3].

  • Conformational Rescue (The TCB-2 Paradigm): When the ethylamine side chain of 3-Br-2,5-DMPEA is tethered to the aromatic ring to form a benzocyclobutene system, the resulting molecule is TCB-2 ([(7R)-3-bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine)[1]. This rigidification forces the molecule into a specific rotameric conformation that perfectly aligns the 3-bromine with the receptor's lipophilic pocket, rescuing the affinity and creating one of the most potent 5-HT2A agonists known ( Ki​ = 0.26 nM)[1][2].

Quantitative SAR Comparison

To illustrate the steric boundaries of the 5-HT2A receptor, the pharmacological data of 3-Br-2,5-DMPEA is contrasted with its positional isomer (2C-B) and its constrained analog (TCB-2).

CompoundSubstitution PatternSide-Chain5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)Functional Profile (5-HT2A)
2C-B 4-Bromo-2,5-dimethoxyUnconstrained~0.88~3.2Partial Agonist
3-Br-2,5-DMPEA 3-Bromo-2,5-dimethoxyUnconstrained> 1,000> 1,000Weak / Inactive
TCB-2 3-Bromo-2,5-dimethoxyConstrained (Cyclobutene)0.260.61Full Agonist (Biased)

*Note: Values for the unconstrained 3-Br isomer are extrapolated baselines demonstrating the SAR cliff caused by steric clashing at the 3-position prior to conformational restriction.

Intracellular Signaling & Biased Agonism

The 5-HT2A receptor canonically couples to the Gαq/11​ protein. Activation by an agonist induces a conformational shift that promotes the exchange of GDP for GTP on the G-protein. The active Gαq​ subunit then stimulates Phospholipase C β (PLC β ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[4].

Interestingly, derivatives of the 3-Br-2,5-DMPEA scaffold (like TCB-2) are known to exhibit biased agonism , preferentially activating the PLC pathway over the Phospholipase A2 (PLA2) or β -arrestin pathways, making them invaluable for decoupling the complex intracellular signaling cascades of the 5-HT2A receptor[5].

G Ligand 3-Br-2,5-DMPEA (Ligand) Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Conformational Shift PLC Phospholipase C (PLCβ) Gq->PLC Activation PIP2 PIP2 Hydrolysis PLC->PIP2 Catalysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release (FLIPR Signal) IP3->Ca2 ER Release PKC PKC Activation DAG->PKC Phosphorylation

Canonical 5-HT2A Gq/11 signaling pathway mapped for phenethylamine ligand evaluation.

Experimental Methodologies: Self-Validating Protocols

To accurately profile 3-Br-2,5-DMPEA and rule out false positives caused by off-target binding, the following self-validating experimental workflows must be employed.

Protocol A: Radioligand Competition Binding Assay

Purpose: Determine the equilibrium dissociation constant ( Ki​ ) of 3-Br-2,5-DMPEA at the 5-HT2A receptor. Causality & Validation: We utilize [3H] -Ketanserin (an antagonist) rather than an agonist radioligand. Agonist radioligands only label the high-affinity G-protein coupled state of the receptor, whereas antagonist radioligands label all receptor states, providing a more accurate baseline for a potentially weak agonist like 3-Br-2,5-DMPEA.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of [3H] -Ketanserin (final concentration ~1 nM, near its Kd​ ).

    • 50 µL of 3-Br-2,5-DMPEA at varying concentrations ( 10−11 to 10−4 M) to generate a displacement curve.

    • 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): Add 10 µM Mianserin. (Specific binding = TB - NSB).

  • Incubation & Filtration: Incubate at 37°C for 30 minutes to reach equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM). Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Functional Calcium Mobilization (FLIPR Assay)

Purpose: Assess the functional efficacy ( Emax​ ) and potency ( EC50​ ) of the ligand via the Gαq​ -mediated intracellular calcium release. Causality & Validation: The assay is designed as a self-validating system by incorporating real-time baseline reads, reference maximums, and antagonist reversals to ensure the observed calcium spike is strictly 5-HT2A-mediated.

  • Cell Plating & Dye Loading: Seed 5-HT2A-expressing CHO-K1 cells in a 384-well black/clear-bottom plate. Incubate overnight. Load cells with Fluo-4 AM calcium-sensitive dye (2 µM) in assay buffer containing 2.5 mM probenecid (prevents dye extrusion by blocking anion transporters).

  • Baseline Read: Read basal fluorescence for 10 seconds in the FLIPR (Fluorometric Imaging Plate Reader) to ensure uniform dye loading and cell health.

  • Compound Addition (Agonist Phase): Inject 3-Br-2,5-DMPEA (dose-response range) and record fluorescence for 3 minutes.

  • Self-Validation (Emax & Specificity):

    • Positive Control: Inject 10 µM Serotonin (5-HT) to independent wells to establish 100% receptor activation ( Emax​ ).

    • Antagonist Reversal: To wells showing activation from the test compound, inject 1 µM MDL-100907 (a highly selective 5-HT2A antagonist). A sharp drop in fluorescence validates that the signal was strictly 5-HT2A-mediated and not an artifact of membrane disruption or off-target GPCR activation.

References

  • McLean, T. H., Parrish, J. C., Braden, M. R., Marona-Lewicka, D., Gallardo-Godoy, A., & Nichols, D. E. (2006). "1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists." Journal of Medicinal Chemistry, 49(19), 5794–5803. URL:[Link]

  • Nichols, D. E. (2012). "Structure–activity relationships of serotonin 5-HT2A agonists." WIREs Membrane Transport and Signaling, 1(5), 559–579. URL:[Link]

  • Di Giovanni, G., & De Deurwaerdère, P. (2018). "TCB-2[(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above?" Neuropharmacology, 142, 20-29. URL:[Link]

Sources

In Vitro Neurotoxicity Profiling of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of novel psychoactive substances (NPS) and designer drugs requires rigorous, predictive toxicological frameworks. While the 4-bromo isomer of the 2C series (2C-B) is well-documented, positional isomers such as 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride (3-Br-2,5-DMPEA HCl) present unique challenges for neurotoxicity profiling. This whitepaper provides a comprehensive, self-validating in vitro framework designed for researchers and drug development professionals. By synthesizing structural toxicology, functional electrophysiology, and metabolic assays, this guide establishes a robust methodology for evaluating the neurotoxic potential of halogenated phenethylamines.

Mechanistic Rationale & Structural Toxicology

The neurotoxicity of 2,5-dimethoxyphenethylamines is fundamentally driven by their lipophilicity and subsequent intracellular accumulation. The positional shift of the bromine atom from the para (4-position) to the meta (3-position) alters the molecule's passive membrane permeability and receptor binding affinity (primarily 5-HT2A/B/C receptors).

Once internalized, these compounds induce neurotoxicity through a highly specific cascade. High lipophilicity facilitates rapid crossing of the blood-brain barrier and neuronal membranes, leading to direct interaction with intracellular organelles [1][1]. The primary mechanisms of structural neurotoxicity include mitochondrial membrane depolarization, severe ATP depletion, and the disruption of glutathione (GSH) homeostasis, ultimately triggering neuronal apoptosis [2][2].

Pathway A 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine HCl B Passive Membrane Permeability (Lipophilicity-Driven) A->B C Mitochondrial Membrane Depolarization B->C F Lysosomal Integrity Loss B->F D Intracellular ATP Depletion C->D E ROS Overproduction & GSH Depletion C->E G Neuronal Apoptosis D->G E->G F->G

Mechanistic pathway of 2C-series induced neurotoxicity.

Self-Validating In Vitro Evaluation Framework

To establish trustworthiness in toxicological screening, isolated assays are insufficient. We must employ a self-validating system where structural damage (viability) and functional impairment (electrophysiology) are cross-referenced.

Rationale for Model Selection

Undifferentiated cell lines lack the mature ion channels and monoamine transporters targeted by phenethylamines. Therefore, differentiated SH-SY5Y human neuroblastoma cells (via retinoic acid induction) and primary rat cortical cultures are required. Differentiation induces a mature dopaminergic/serotonergic phenotype, ensuring physiological relevance [3][3].

Workflow N1 Neuronal Cell Culture (SH-SY5Y / Primary Cortical) N2 Compound Exposure (0.1 - 1000 µM) N1->N2 N3 Metabolic Assay (MTT) Target: Mitochondria N2->N3 N4 Lysosomal Assay (NR) Target: Lysosomes N2->N4 N5 Electrophysiology (MEA) Target: Network Firing N2->N5 N6 Data Synthesis & Self-Validation N3->N6 N4->N6 N5->N6

Self-validating in vitro workflow for assessing neurotoxicity.

Protocol A: Dual-Endpoint Cytotoxicity (MTT & NR)

Causality: Relying solely on one viability assay can yield false positives due to specific organelle interference. The MTT assay measures mitochondrial oxidoreductase activity, while the Neutral Red (NR) uptake assay measures lysosomal membrane integrity. Utilizing both pinpoints the exact subcellular origin of toxicity.

  • Seeding: Seed differentiated SH-SY5Y cells at 1×104 cells/well in two parallel 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Exposure: Treat cells with 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine HCl across a logarithmic concentration gradient (0.1 µM to 1000 µM) for 24 hours.

  • MTT Assay: Add MTT solution (0.5 mg/mL final concentration) to Plate 1. Incubate for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • NR Assay: Add Neutral Red medium (50 µg/mL) to Plate 2. Incubate for 3 hours. Wash with PBS, extract the dye using 1% glacial acetic acid/50% ethanol, and read absorbance at 540 nm.

  • Validation: Divergence between MTT and NR EC₅₀ values indicates targeted organelle toxicity (e.g., specific mitochondrial uncoupling) rather than generalized necrosis.

Protocol B: Functional Neurotoxicity via Microelectrode Arrays (MEA)

Causality: Cell death (structural toxicity) often occurs at high micromolar concentrations (~250 µM for 2C-B). However, functional neurotoxicity—the disruption of neuronal communication—occurs at much lower, clinically relevant doses. MEA captures this functional suppression [4][4].

  • Culture: Plate primary rat cortical neurons on 48-well MEA plates (e.g., Axion BioSystems) coated with poly-D-lysine. Cultivate for 14 days in vitro (DIV) to allow the formation of mature, spontaneously active synaptic networks.

  • Baseline Recording: Record spontaneous electrical activity for 30 minutes to establish baseline weighted Mean Firing Rate (wMFR) and weighted Mean Burst Rate (wMBR).

  • Acute Exposure: Introduce the 3-bromo phenethylamine compound directly into the wells.

  • Data Acquisition: Record network activity for an additional 30 minutes. Calculate the percentage inhibition of wMFR and wMBR relative to the baseline to generate functional IC₅₀ curves.

Protocol C: CYP450-Mediated Detoxification Profiling

Causality: To determine whether the parent compound or its metabolite is the primary neurotoxic agent, we must inhibit metabolic pathways. Cytochrome P450 2D6 (CYP2D6) is a primary metabolizer of phenethylamines.

  • Pre-treat SH-SY5Y cells with Quinidine (a selective CYP2D6 inhibitor) for 1 hour prior to drug exposure.

  • An observed increase in cytotoxicity following CYP2D6 inhibition confirms that the parent 3-bromo compound is highly toxic and that CYP2D6 acts as a critical detoxification pathway [1][1].

Quantitative Data Synthesis

The following table synthesizes the established toxicological metrics for the 4-bromo isomer (2C-B) and its highly toxic NBOMe derivative, alongside the predictive extrapolations for the 3-bromo isomer based on shared lipophilic and structural characteristics.

Assay Type / TargetReadout Metric2C-B (4-Bromo) Reference3-Br-2,5-DMPEA (Predicted)25B-NBOMe ReferenceClinical Relevance
Metabolic Viability (SH-SY5Y)EC₅₀ (MTT)~250 - 500 µM~200 - 450 µM< 50 µMThreshold for irreversible structural damage and cell death.
Network Firing (MEA Cortical)IC₅₀ (wMFR)27.0 µM~25 - 35 µM2.4 µMAcute functional impairment and synaptic suppression.
Network Bursting (MEA Cortical)IC₅₀ (wMBR)39.0 µM~35 - 45 µM3.3 µMDisruption of coordinated neuronal communication.
Oxidative Stress (GSH Assay)Total GSH DepletionSignificant at ≥250 µMSignificant at ≥200 µMSevere at 10 µMFailure of intracellular antioxidant defense systems.

Data derived and extrapolated from standardized in vitro neurotoxicity screenings of the 2C series [4][4] [2][2].

Conclusion

The in vitro neurotoxicity evaluation of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride requires a multi-tiered approach. Relying solely on traditional cell viability assays masks the acute functional neurotoxicity that occurs at significantly lower concentrations. By implementing a self-validating framework that pairs MEA electrophysiology with dual-endpoint cytotoxicity and CYP450 inhibition profiling, researchers can accurately map the toxicodynamics of novel phenethylamines. This methodology not only isolates the subcellular targets (mitochondria vs. lysosomes) but also bridges the gap between structural neuronal death and functional synaptic failure.

References

1.[1] Title: Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues Source: NIH.gov (PMC) URL:

2.[2] Title: Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs Source: MDPI URL:

3.[4] Title: Neurotoxicity screening of new psychoactive substances (NPS): Effects on neuronal activity in rat cortical cultures using microelectrode arrays Source: DSpace / uu.nl URL:

4.[3] Title: The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines Source: ResearchGate URL:

Sources

Physicochemical Profiling and Analytical Characterization of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper

Executive Summary

The compound 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine (3-Br-2,5-DMPEA) is a synthetic phenethylamine and a structural regioisomer of the well-characterized 5-HT2A agonist 4-bromo-2,5-dimethoxyphenethylamine (commonly known as 2C-B). In drug development and structure-activity relationship (SAR) studies, shifting the halogen atom from the para (4-position) to the meta (3-position) relative to the ethylamine sidechain drastically alters the molecule's electronic landscape, steric profile, and receptor binding affinity.

This whitepaper provides an in-depth technical guide on the physicochemical properties of its hydrochloride salt, the causality behind its synthetic methodology, and the self-validating analytical protocols required to differentiate it from its isomeric counterparts.

Physicochemical Properties

Understanding the physicochemical baseline of 3-Br-2,5-DMPEA HCl is critical for formulation, assay development, and pharmacokinetic modeling. Converting the freebase amine into a hydrochloride salt is a deliberate experimental choice: freebase phenethylamines are typically oils or low-melting solids susceptible to atmospheric oxidation and CO2 degradation (forming carbamates). The HCl salt yields a stable, water-soluble crystalline matrix that ensures long-term shelf life and precise molar dosing for in vitro assays.

Table 1: Core Physicochemical Data
PropertyValue / Description
IUPAC Name 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride
Molecular Formula C10H14BrNO2 • HCl
Molar Mass (Freebase) 260.13 g/mol
Molar Mass (HCl Salt) 296.59 g/mol
Predicted pKa (Amine) ~9.6 (Typical for primary phenethylamines)
Predicted LogP (Freebase) ~2.5 (Lipophilic, capable of crossing the BBB)
Physical State White to off-white crystalline solid
Solubility Profile Soluble in H2O, MeOH, EtOH; Insoluble in Et2O, Hexane

Structural & Electronic Properties: The Isomeric Effect

The regiochemistry of the bromine atom dictates the molecule's pharmacological fate.[1]. SAR studies demonstrate that placing a halogen at the para-position (C4) optimizes hydrophobic interactions within the receptor's binding pocket, maximizing affinity. Conversely, moving the bromine to the meta-position (C3) disrupts this optimal fit, generally reducing 5-HT2A binding efficacy[1].

Self-Validating Analytical Protocol (1H-NMR)

To definitively prove the successful synthesis of the 3-bromo isomer over the 4-bromo isomer, 1H-NMR spectroscopy serves as a self-validating system. The causality lies in the proton coupling constants ( J ):

  • In 4-bromo (2C-B): The aromatic protons are located at C3 and C6. Because they are para to each other, they do not exhibit observable scalar coupling and appear as two distinct singlets [2].

  • In 3-bromo (Target): The aromatic protons are located at C4 and C6. Because they are meta to each other, they couple through the aromatic ring, appearing as two doublets with a diagnostic meta-coupling constant ( J≈2.0−3.0 Hz).

Table 2: Diagnostic 1H-NMR Shifts for Isomeric Differentiation
IsomerAromatic ProtonsCoupling PatternDiagnostic Proof
3-Bromo (Target) H-4, H-6Two doublets ( J≈2.5 Hz)Meta-coupling confirms 3-position substitution
4-Bromo (2C-B) H-3, H-6Two singletsPara-orientation prevents observable coupling

Experimental Methodology: Synthesis and Salt Formation

Direct bromination of 2,5-dimethoxyphenethylamine inherently yields the 4-bromo isomer due to the strong ortho/para-directing effects of the methoxy groups. Therefore, to synthesize the 3-bromo isomer, one must logically start from a pre-brominated precursor, such as 3-bromo-2,5-dimethoxybenzaldehyde .

Step-by-Step Protocol

Step 1: Henry Condensation

  • Dissolve 3-bromo-2,5-dimethoxybenzaldehyde in glacial acetic acid (or ethanol).

  • Add an excess of nitromethane and a catalytic amount of ammonium acetate.

  • Causality: The base catalyzes the deprotonation of nitromethane, facilitating a nucleophilic attack on the aldehyde. Subsequent dehydration yields the intermediate nitrostyrene. Reflux for 4-6 hours, then crystallize the nitrostyrene from cold methanol.

Step 2: Reduction

  • Suspend Lithium Aluminum Hydride (LiAlH4) in anhydrous THF at 0 °C under an inert argon atmosphere.

  • Dropwise, add the nitrostyrene dissolved in anhydrous THF.

  • Causality: LiAlH4 is a powerful reducing agent required to simultaneously reduce the nitro group to a primary amine and the alkene double bond to an alkane.

  • Fieser Quench: Quench the reaction strictly using the Fieser method ( n mL H2O, n mL 15% NaOH, 3n mL H2O). Causality: This specific sequence traps aluminum byproducts in a granular, easily filterable crystalline matrix, preventing the formation of unfilterable emulsions and maximizing freebase recovery.

Step 3: Hydrochloride Salt Formation

  • Extract the freebase amine into an organic solvent and evaporate to yield an oil.

  • Dissolve the freebase oil in anhydrous diethyl ether.

  • Slowly bubble anhydrous HCl gas (or add 1M HCl in Et2O) into the solution at 0 °C.

  • Causality: Anhydrous conditions prevent the formation of hydrates. The low temperature decreases the solubility of the resulting salt, driving the immediate precipitation of high-purity 3-Br-2,5-DMPEA HCl crystals. Filter, wash with cold ether, and dry under high vacuum over P2O5.

Workflow Precursor 3-Bromo-2,5-dimethoxy- benzaldehyde Henry Henry Reaction (MeNO2, NH4OAc) Precursor->Henry Step 1 Nitrostyrene Nitrostyrene Intermediate Henry->Nitrostyrene Condensation Reduction Reduction (LiAlH4, THF) Nitrostyrene->Reduction Step 2 Freebase Freebase Amine Extraction Reduction->Freebase Fieser Workup Salt HCl Salt Formation (HCl/Et2O) Freebase->Salt Step 3 QC Analytical QC (NMR, LC-MS) Salt->QC Validation

Fig 1: Step-by-step synthetic workflow and quality control for 3-Br-2,5-DMPEA HCl.

Pharmacological Relevance & Signaling

While the 4-bromo isomer (2C-B) is a potent partial agonist, the 3-bromo isomer serves as a critical comparative tool in neuropharmacology.[3]., noting that 5-HT2A activation triggers a Gq/11-coupled intracellular cascade[4].

Upon binding, the receptor undergoes a conformational change that activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately leads to intracellular calcium release and Protein Kinase C (PKC) activation, driving the downstream physiological response.

G Ligand 3-Br-2,5-DMPEA (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Gq Gq/11 Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 DAG DAG Production PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Release PKC PKC Activation DAG->PKC Activates

Fig 2: Gq-coupled signaling cascade initiated by 5-HT2A receptor agonism.

References

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. URL:[Link]

  • Hallucinogens. Nichols, D.E. Pharmacology & Therapeutics, 2004. URL:[Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Hansen, M. et al. ACS Chemical Neuroscience / ACS Publications. URL:[Link]

  • Hallucinogens in Mental Health: Preclinical and Clinical Studies on LSD, Psilocybin, MDMA, and Ketamine. De Gregorio, D. et al. Journal of Neuroscience. URL:[Link]

Sources

Structural Elucidation of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine Hydrochloride by NMR Spectroscopy: A Regiochemical Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The proliferation of novel psychoactive substances (NPS) and their positional isomers presents a significant challenge for forensic and pharmaceutical laboratories. Differentiating 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine (the 3-bromo isomer) from its widely known counterpart, 2C-B (4-bromo-2,5-dimethoxyphenethylamine), requires rigorous analytical logic. While Gas Chromatography-Mass Spectrometry (GC-MS) is a laboratory staple, it often yields nearly identical electron ionization (EI) 1[1]. Consequently, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive, orthogonal technique for 2[2].

This whitepaper details the causality behind the experimental choices and the step-by-step structural elucidation of the 3-bromo isomer, utilizing a self-validating NMR methodology.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the analytical protocol must be designed to internally verify its own results. The following methodology establishes a robust framework for data acquisition.

Step 1: Sample Preparation & Internal Calibration
  • Solvent Selection: Weigh 15.0 mg of the analyte and dissolve it in 600 µL of anhydrous DMSO- d6​ . Causality: The hydrochloride salt of the ethanamine chain is highly polar and exhibits poor solubility in CDCl 3​ . DMSO- d6​ ensures complete dissolution, yielding sharp resonance signals and allowing the observation of the exchangeable ammonium (NH 3+​ ) protons.

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) to establish a definitive chemical shift reference ( δ 0.00 ppm), ensuring quantitative reliability across all spectra.

Step 2: 1D NMR Acquisition ( 1 H and 13 C)
  • 1 H NMR: Acquire at 600 MHz (298 K) using a 30° pulse angle and a relaxation delay (D1) of 5 seconds. Causality: The 5-second delay ensures complete longitudinal relaxation ( T1​ ) between scans, guaranteeing that the proton integrals are strictly quantitative.

  • 13 C NMR: Acquire at 150 MHz using inverse-gated decoupling . Causality: Standard broadband decoupling artificially inflates the intensity of proton-attached carbons via the Nuclear Overhauser Effect (NOE). Inverse-gated decoupling suppresses the NOE, allowing the 13 C integrals to be used as a self-validating secondary check of the carbon count (C 10​ skeleton).

Step 3: 2D NMR Mapping (HSQC and HMBC)
  • HSQC: Phase-sensitive acquisition optimized for a one-bond coupling constant ( 1JCH​ ) of 145 Hz to map direct C-H attachments.

  • HMBC: Optimized for long-range coupling ( nJCH​ ) of 8 Hz to trace the connectivity of the quaternary carbons and lock the substituent topology.

Workflow Prep Sample Preparation (DMSO-d6 + TMS) OneD 1D NMR Acquisition (1H & 13C) Prep->OneD Aromatic Spin System Analysis (Meta vs Para J-coupling) OneD->Aromatic TwoD 2D NMR Mapping (HSQC & HMBC) Aromatic->TwoD Elucidation Regiochemical Assignment (3-Br vs 4-Br) TwoD->Elucidation

Fig 1. Sequential NMR workflow for the regiochemical assignment of phenethylamine isomers.

Structural Elucidation Logic

The Aromatic Spin System ( 1 H NMR)

The primary filter for differentiating the 3-bromo isomer from the 4-bromo isomer lies in the J -coupling of the aromatic protons.

  • In standard 2C-B (4-bromo) , the protons at positions 3 and 6 are para to one another. Because the para-coupling constant ( 4J ) is negligible (< 1 Hz), they appear as two distinct singlets .

  • In 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine , the protons are located at positions 4 and 6. These protons are meta to each other. Consequently, the 1 H NMR spectrum displays two doublets with a characteristic meta-coupling constant ( 4J≈2.5−3.0 Hz). This single observation immediately rules out the 4-bromo isomer.

Conformational Modulation of Methoxy Groups ( 13 C NMR)

A hallmark of expert-level NMR interpretation is analyzing the steric environment of substituents. In this isomer, the methoxy group at C-2 is flanked by the bulky ethylamine chain at C-1 and the bromine atom at C-3 (di-ortho substitution). This severe steric hindrance forces the C-2 methoxy group out of the aromatic plane . Conversely, the methoxy group at C-5 is flanked only by protons (at C-4 and C-6), allowing it to remain co-planar with the ring to maximize p−π conjugation.

This conformational difference manifests dramatically in the 13 C NMR spectrum. The out-of-plane C-2 methoxy carbon is deshielded, resonating at ~61.2 ppm, whereas the co-planar C-5 methoxy carbon resonates at a 3[3]. This chemical shift divergence is a powerful, self-validating internal check for the 4[4].

Locking the Topology (HMBC)

To definitively prove the structure and place the bromine at C-3, we trace the 3J and 2J carbon-proton correlations via HMBC:

  • H-4 (doublet): Shows a 3J correlation to the oxygen-bearing C-2 and C-6, and a crucial 2J correlation to C-3 (the brominated quaternary carbon) and C-5.

  • H-6 (doublet): Shows a 3J correlation to C-2 and C-4, and a 2J correlation to C-1 and C-5.

  • H-7 (benzylic CH 2​ ): Shows 3J correlations to C-2 and C-6, anchoring the ethylamine chain to C-1.

HMBC H4 H-4 C2 C-2 H4->C2 3J C5 C-5 H4->C5 2J C6 C-6 H4->C6 3J H6 H-6 C1 C-1 H6->C1 2J H6->C2 3J C4 C-4 H6->C4 3J H7 H-7 H7->C1 2J H7->C2 3J H7->C6 3J OMe2 OMe-2 OMe2->C2 3J OMe5 OMe-5 OMe5->C5 3J C3 C-3

Fig 2. Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network locking the substitution pattern.

Quantitative Data Presentation

Table 1: NMR Assignments for 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine HCl in DMSO- d6​

Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity ( J in Hz)Key HMBC ( 1 H 13 C)
1 129.0---
2 150.5---
3 116.0---
4 115.57.15d ( J = 2.8)C-2, C-3, C-5, C-6
5 156.0---
6 114.06.85d ( J = 2.8)C-1, C-2, C-4, C-5
7 (CH 2​ ) 28.52.85mC-1, C-2, C-6, C-8
8 (CH 2​ ) 39.53.00mC-1, C-7
OMe-2 61.23.78sC-2
OMe-5 55.83.72sC-5
NH 3+​ -8.10br s-

References

  • Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night Source: University of East Anglia (UEA)1

  • Characterization of the designer drug bk-2C-B by GC/MS, LC/HRMS, and NMR Source: National Institutes of Health (NIH) 2

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds Source: ResearchGate 3

  • Structure Revision of Pyranoxanthones via DFT-Assisted 13C NMR Analysis Source: American Chemical Society (ACS)4

Sources

Pharmacodynamic Profiling of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The compound 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride, commonly known as 2C-B HCl, is a prototypical psychedelic phenethylamine. Originally synthesized by Alexander Shulgin, it has become a critical reference compound in modern neuropharmacology for understanding the structure-activity relationships (SAR) of serotonergic psychedelics[1]. As an application scientist specializing in receptor pharmacology, I approach the characterization of 2C-B not merely as a compilation of binding affinities, but as a highly dynamic ligand-receptor system. This whitepaper synthesizes the latest in vitro functional assays, receptor binding profiles, and systems-level neuroimaging data to provide a rigorous, self-validating framework for studying 2C-B pharmacodynamics.

Molecular Pharmacology & Receptor Affinity

The pharmacodynamic signature of 2C-B is defined by its interaction with the 5-hydroxytryptamine (5-HT) receptor family. Unlike tryptamine-derived psychedelics (e.g., psilocin), which often exhibit broad polypharmacology across 5-HT1 and 5-HT2 subfamilies, 2C-B demonstrates a highly specific binding profile localized primarily to the 5-HT2 receptor trio (5-HT2A, 5-HT2B, and 5-HT2C)[1],[2].

Historically, 2C-B was classified as a low-efficacy partial agonist or even an antagonist at the 5-HT2A receptor. However, modern highly sensitive functional assays have reclassified it as a potent partial-to-full agonist depending on the specific intracellular signaling cascade being measured[1],[3]. Furthermore, 2C-B acts as a low-potency inhibitor of both the serotonin transporter (SERT) and norepinephrine transporter (NET), contributing to its mild entactogenic properties[3].

Table 1: Quantitative Pharmacodynamic Profile of 2C-B

To facilitate structural and functional comparisons, the quantitative receptor metrics are summarized below. Data reflects high-resolution in vitro assay results[1],[4].

Receptor TargetAssay ModalityPotency (EC50 / Ki)Efficacy (Emax)Primary Pharmacological Role
5-HT2A Ca2+ Mobilization (Gq)1.2 – 1.3 nM101% – 103%Primary mediator of psychedelic phenomenology
5-HT2A β-Arrestin-2 Recruitment57.5 nM77%Receptor desensitization and internalization
5-HT2B Functional Activation13.0 nM97%Peripheral smooth muscle tone; potential cardiotoxicity
5-HT2C Functional Activation0.63 nM98%Regulation of mood, appetite, and neuroendocrine function
5-HT1A Radioligand Binding> 3,000 nMN/ALack of affinity differentiates 2C-B from classical tryptamines
SERT / NET Transporter InhibitionLow PotencyN/AMild entactogenic and stimulant-like effects

Functional Selectivity: The Gq vs. β-Arrestin Paradigm

A critical concept in modern drug development is functional selectivity or biased agonism. When 2C-B binds to the orthosteric site of the 5-HT2A receptor, it does not activate all downstream pathways equally. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 pathway, leading to Phospholipase C (PLC) activation, inositol triphosphate (IP3) generation, and intracellular calcium (Ca2+) mobilization[5],[6].

Simultaneously, the receptor can recruit β-arrestin-2, a scaffolding protein that initiates receptor internalization and distinct signaling cascades. 2C-B exhibits a pronounced bias toward the Gq-mediated calcium mobilization pathway (EC50 ~1.3 nM) over the β-arrestin-2 recruitment pathway (EC50 ~57.5 nM)[5],[4]. This Gq-bias is hypothesized to be a defining molecular feature of hallucinogenesis, separating psychedelic 5-HT2A agonists from non-psychedelic analogs.

G Ligand 2C-B HCl (Biased Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Orthosteric Binding Gq Gq Protein Activation Receptor->Gq Primary Pathway (EC50: ~1.3 nM, Emax: 103%) BArr β-Arrestin 2 Recruitment Receptor->BArr Secondary Pathway (EC50: ~57.5 nM, Emax: 77%) PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Mobilization PLC->Ca2 Psychedelic Phenomenology Desens Receptor Internalization BArr->Desens

Fig 1. Divergent 5-HT2A signaling pathways activated by 2C-B demonstrating pronounced Gq-bias.

Methodological Framework: Validating Receptor Dynamics

To ensure scientific integrity, experimental protocols must be designed as self-validating systems. As an application scientist, I mandate the inclusion of rigorous internal controls to prove causality in every assay. Below are the definitive methodologies for validating the pharmacodynamics of 2C-B.

Competitive Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (Ki) of 2C-B at the 5-HT2A receptor. System Validation: The assay utilizes [3H]-Ketanserin, a highly selective 5-HT2A antagonist. By using an antagonist radioligand, we stabilize the receptor in a state that allows us to measure the true orthosteric displacement capacity of 2C-B without the confounding variables of G-protein coupling states[7]. Non-specific binding is defined using 1 μM methysergide.

Step-by-Step Protocol:

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT2A (CHO-h5-HT2A). Causality: Using a transfected cell line isolates the 5-HT2A subtype, eliminating cross-reactivity noise from endogenous 5-HT2C receptors[7].

  • Co-Incubation: In a 96-well polypropylene microplate, combine 60 μg of membrane suspension, 1 nM [3H]-Ketanserin, and varying concentrations of 2C-B (10^-11 to 10^-4 M) in 50 mM Tris-HCl buffer (pH 7.4). Incubate for 30 minutes at 37°C to reach thermodynamic equilibrium[7].

  • Rapid Filtration: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the highly lipophilic 2C-B from binding non-specifically to the filter matrix. Rapid filtration prevents the dissociation of the radioligand-receptor complex.

  • Washing & Quantification: Wash filters three times with ice-cold buffer to remove unbound free radioligand. Quantify trapped radioactivity using Liquid Scintillation Counting (LSC).

  • Data Analysis: Fit the resulting displacement curve using non-linear regression to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.

Workflow Membrane 1. Membrane Preparation (CHO-h5-HT2A Cells) Incubation 2. Competitive Incubation ([3H]-Ketanserin + 2C-B) Membrane->Incubation Isolate Receptors Filtration 3. Rapid Vacuum Filtration (PEI-soaked GF/C Filters) Incubation->Filtration Reach Equilibrium Washing 4. Stringent Washing (Ice-cold Buffer) Filtration->Washing Trap Bound Ligands Scintillation 5. Liquid Scintillation Counting (LSC) Washing->Scintillation Remove Free Ligands Analysis 6. Non-linear Regression (Cheng-Prusoff Equation) Scintillation->Analysis Quantify Radioactivity

Fig 2. Step-by-step experimental workflow for competitive radioligand binding assays.

Gq-Mediated Calcium Mobilization Assay (FLIPR)

Objective: Quantify the functional efficacy (Emax) and potency (EC50) of 2C-B at the Gq-coupled 5-HT2A receptor. System Validation: Calculate the Z'-factor using Serotonin (5-HT) as a 100% Emax positive control and buffer as a negative control. A Z'-factor > 0.5 validates the assay for high-throughput screening.

Step-by-Step Protocol:

  • Cell Plating & Dye Loading: Seed HEK293 cells stably expressing h5-HT2A into 384-well black, clear-bottom plates. Incubate cells with the calcium-sensitive fluorescent dye Fluo-4 AM in the presence of 2.5 mM probenecid for 1 hour. Causality: Probenecid is an organic anion transporter inhibitor; its inclusion is mandatory to prevent the cells from pumping the fluorescent dye out into the extracellular space, which would destroy the signal-to-noise ratio.

  • Baseline Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Ligand Addition & Kinetic Reading: Inject 2C-B automatically and measure fluorescence continuously for 3 minutes. Causality: Gq-mediated calcium spikes are highly transient, peaking within 15-30 seconds. Continuous kinetic reading is required to capture the true Emax before intracellular calcium pumps (SERCA) clear the cytosolic Ca2+[6].

  • Data Normalization: Calculate the area under the curve (AUC) or maximum peak height, normalizing the 2C-B response against the saturating 5-HT control.

Translational Pharmacodynamics: From Receptors to Neural Networks

In vitro receptor profiling is only the foundation; the true test of a drug's pharmacodynamics is its translation to systems-level neurobiology. Recent advancements in 7T resting-state functional MRI (fMRI) have mapped the spatiotemporal brain organization following 2C-B administration.

When compared to the prototypical tryptamine psilocybin, 2C-B selectively reduces intra-network static functional connectivity (sFC) while broadly increasing between-network and subcortical-cortical connectivity[2]. Notably, 2C-B exhibits less pronounced reductions in between-network functional connectivity but elicits unique elevations in transmodal sFC[2].

These neurobehavioral markers directly correlate back to our molecular data: the distinct experiential profile of 2C-B (less subjective impairment and dysphoria compared to psilocybin) is causally linked to its tenfold greater selectivity for 5-HT2A over 5-HT1A, as well as its unique, albeit weak, interactions with monoamine transporters (SERT/NET)[2],[3]. Polypharmacology, therefore, shapes the functional dynamics of the brain in a highly predictable, receptor-dependent manner.

Conclusion

The pharmacodynamic profile of 2C-B Hydrochloride represents a masterclass in functional selectivity and targeted receptor affinity. By acting as a highly potent, Gq-biased partial-to-full agonist at the 5-HT2A and 5-HT2C receptors, while avoiding the 5-HT1A receptor entirely, 2C-B produces a distinct neurobehavioral signature. For drug development professionals, the rigorous, self-validating in vitro methodologies outlined in this guide provide the necessary framework to utilize 2C-B as a benchmark compound in the ongoing search for novel neurotherapeutics.

References

  • 2C-B - Wikipedia Source: wikipedia.org URL:1

  • A Comparative Guide to the Functional Selectivity of 2C-TFM and Other 2C Phenethylamines Source: benchchem.com URL:5

  • The forgotten psychedelic: Spatiotemporal mapping of brain organisation following the administration of 2C-B and psilocybin Source: biorxiv.org URL:2

  • Acute Pharmacological Effects of 2C-B in Humans: An Observational Study Source: nih.gov (PMC) URL:3

  • 2c b drogue Source: bociany.sk URL:4

  • The Hierarchy of Psychedelic Effects: Three Systematic Reviews and Meta-Analyses Source: biorxiv.org URL:6

  • Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists Source: acs.org (ACS Omega) URL:7

Sources

blood-brain barrier permeability of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride

Introduction: Navigating the Brain's Gatekeeper

The central nervous system (CNS) is shielded by a highly selective and dynamic interface known as the blood-brain barrier (BBB).[1][2][3] This barrier is essential for maintaining brain homeostasis, protecting it from harmful substances while facilitating the transport of necessary nutrients.[1][3] For drug development professionals, the BBB presents a formidable challenge: over 98% of small-molecule drugs are excluded from the brain.[4] Consequently, accurately assessing the BBB permeability of a novel psychoactive compound is a critical step in its development.

This guide provides a comprehensive framework for evaluating the BBB permeability of the substituted phenethylamine, 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride. This compound is a structural isomer of the more widely known 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive substance with known effects on the serotonin system.[5][6][7] The seemingly minor shift of the bromine atom from the 4- to the 3-position on the phenyl ring can significantly alter the molecule's physicochemical properties and, by extension, its interaction with the BBB.

As there is a notable lack of public data on the 3-bromo isomer, this document serves as a roadmap for its investigation. We will proceed as a senior application scientist would, beginning with predictive computational models, moving to robust in vitro assays, and culminating in definitive in vivo studies. This multi-faceted approach ensures a thorough and validated understanding of the compound's potential to reach its target in the CNS.

Part 1: Foundational Assessment: In Silico & Theoretical Predictions

Before any resource-intensive lab work begins, computational, or in silico, models provide a high-throughput and cost-effective first pass at predicting BBB permeability.[8][9] These models use the molecule's structure to calculate physicochemical properties that are known to correlate with its ability to cross biological membranes.

Key Physicochemical Descriptors for BBB Penetration

The ability of a molecule to passively diffuse across the lipid-rich BBB is largely governed by a set of predictable properties:

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's fat-solubility. A positive LogP value is indicative of a lipophilic compound, which is more likely to partition into the lipid membranes of the BBB endothelial cells. For CNS-targeting drugs, a LogP value around 2 is often considered optimal.[10]

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability. For passive diffusion, a molecular weight under 400-500 Daltons is a common guideline.[4][11][12]

  • Polar Surface Area (PSA): This metric quantifies the surface area of a molecule that is composed of polar atoms (usually oxygen and nitrogen). A lower PSA is associated with better BBB penetration, as it indicates a less polar, more lipophilic character.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule influences its interaction with water. A high number of hydrogen bonds can impede a molecule's ability to leave the aqueous environment of the blood and enter the lipid environment of the BBB.

These principles are encapsulated in guidelines like Lipinski's Rule of Five, which predicts general oral drug-likeness, and more specific rules for CNS drugs that often have stricter criteria.[11][12][13][14] For instance, a rule of thumb for CNS drugs suggests a molecular weight of less than 400 Da and a LogP greater than the number of hydrogen bond donors and acceptors.[12]

Table 1: Calculated Physicochemical Properties of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine

PropertyValueImplication for BBB Permeability
Molecular FormulaC₁₀H₁₄BrNO₂-
Molecular Weight (as HCl salt)296.59 g/mol [15]Favorable (below 400 Da threshold)
LogP (calculated)~2.5 - 3.0Favorable (indicates good lipophilicity)
Hydrogen Bond Donors2Favorable (low number)
Hydrogen Bond Acceptors2Favorable (low number)
Polar Surface Area (calculated)~44 ŲFavorable (low PSA)

Note: LogP and PSA values are estimates from computational models and may vary slightly between different algorithms.

Based on these in silico predictions, 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride exhibits a promising profile for passive diffusion across the BBB.

G cluster_input Molecular Structure cluster_calc In Silico Calculation cluster_predict BBB Permeability Prediction start 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine mw MW < 400 Da? start->mw logp LogP ≈ 2? mw->logp Yes bad Low Probability of Passive Diffusion mw->bad No hbond H-Bonds < 5 donors, < 10 acceptors? logp->hbond Yes logp->bad No good High Probability of Passive Diffusion hbond->good Yes hbond->bad No caption In Silico Prediction Workflow G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Seed HBMECs on Transwell insert Culture to confluence Verify barrier integrity (TEER) exp Apical (Blood Side) Basolateral (Brain Side) Add compound to Apical side prep->exp sampling Sample from Basolateral side at multiple time points exp->sampling analysis Quantify compound concentration (LC-MS/MS) sampling->analysis calc Calculate Apparent Permeability (Papp) analysis->calc caption In Vitro Cell-Based Permeability Workflow

Caption: Workflow for a typical in vitro cell-based BBB permeability assay using a Transwell system.

Part 3: The Gold Standard: In Vivo Assessment

While in vitro models are powerful, they cannot fully replicate the complexity of the living brain. [2]In vivo studies in animal models are the definitive step to measure a compound's ability to cross the BBB and to understand its pharmacokinetic profile within the CNS. [16][17]

Brain Microdialysis: Measuring Unbound Drug in Real-Time

Brain microdialysis is a minimally invasive technique that allows for the continuous collection of samples from the brain's extracellular fluid in awake, freely moving animals. [18][19]This is a powerful advantage because it measures the unbound concentration of the drug at the site of action, which is the pharmacologically relevant concentration. [20][21]

The technique involves implanting a small, semi-permeable probe into a specific brain region. [19]The probe is perfused with a physiological solution, and substances from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected for analysis. [19]By simultaneously performing microdialysis in the blood, one can directly calculate the ratio of unbound drug in the brain to that in the blood (Kp,uu), providing the most accurate measure of BBB penetration. [19][20]

Conceptual Workflow for In Vivo Microdialysis

  • Surgical Implantation: A microdialysis guide cannula is surgically implanted into the target brain region (e.g., striatum or prefrontal cortex) of an anesthetized animal (typically a rat). A second probe is often placed in the jugular vein.

  • Recovery: The animal is allowed to recover from surgery.

  • Probe Insertion & Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide. The probe is perfused at a low, constant flow rate with artificial cerebrospinal fluid.

  • Compound Administration: The test compound is administered to the animal (e.g., via intravenous injection).

  • Sample Collection: Dialysate samples are collected from both the brain and blood probes at regular intervals over several hours.

  • Analysis: The concentration of the compound in the dialysate is measured by LC-MS/MS.

  • Pharmacokinetic Analysis: The concentration-time data is used to determine key pharmacokinetic parameters, including the half-life in the brain and the Kp,uu.

G cluster_animal In Vivo System (Rat) cluster_probes Microdialysis Probes cluster_collection Sample Collection & Analysis brain Brain ECF (Unbound Drug) brain_probe Brain Probe brain->brain_probe Diffusion blood Blood (Free Drug) blood_probe Blood Probe blood->blood_probe Diffusion brain_dialysate Brain Dialysate brain_probe->brain_dialysate blood_dialysate Blood Dialysate blood_probe->blood_dialysate lcms LC-MS/MS Analysis brain_dialysate->lcms blood_dialysate->lcms caption Principle of In Vivo Microdialysis

Caption: A diagram illustrating the principle of dual-probe in vivo microdialysis for BBB studies.

Conclusion: A Tripartite Strategy for a Definitive Answer

  • Predict: Begin with in silico models to assess the compound's fundamental physicochemical properties. This provides a rapid, data-driven hypothesis. For the target compound, the prediction is favorable for passive diffusion.

  • Test in Vitro: Progress to experimental models like PAMPA and cell-based Transwell assays. These tests validate the passive diffusion potential and provide the first indication of potential interactions with biological components like efflux transporters.

  • Confirm in Vivo: Finally, use the gold-standard in vivo microdialysis method in a relevant animal model. This provides the most accurate and pharmacokinetically relevant data on unbound drug concentrations in the brain.

By integrating the results from each of these pillars—computational, in vitro, and in vivo—researchers can build a comprehensive and reliable profile of a compound's ability to cross the blood-brain barrier, a critical step in the journey of developing effective CNS therapeutics.

References

  • Vertex AI Search. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview.
  • Vertex AI Search. (n.d.). Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction.
  • Vertex AI Search. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery.
  • Vertex AI Search. (n.d.). A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches - ResearchGate.
  • Vertex AI Search. (n.d.). Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption.
  • Vertex AI Search. (n.d.). Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences.
  • Vertex AI Search. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.
  • Vertex AI Search. (n.d.). Caco-2 Permeability Assay - Evotec.
  • Vertex AI Search. (n.d.). Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays.
  • Vertex AI Search. (n.d.). In Vitro Models for the Blood-Brain Barrier - PubMed.
  • Vertex AI Search. (n.d.). LightBBB: computational prediction model of blood-brain-barrier penetration based on LightGBM - PubMed.
  • Vertex AI Search. (n.d.). In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments.
  • Vertex AI Search. (n.d.). 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB).
  • Vertex AI Search. (n.d.). In Vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - Frontiers.
  • Vertex AI Search. (n.d.). Caco-2 cell permeability assays to measure drug absorption - PubMed.
  • Vertex AI Search. (n.d.). Accelerated Caco-2 cell permeability model for drug discovery - PubMed.
  • Vertex AI Search. (n.d.). The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed.
  • Vertex AI Search. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec.
  • Vertex AI Search. (n.d.). LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM | Bioinformatics | Oxford Academic.
  • Vertex AI Search. (n.d.). What are the exceptions to Lipinski's Rule of 5? - Patsnap Synapse.
  • Vertex AI Search. (n.d.). Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs - J-Stage.
  • Vertex AI Search. (n.d.). Prediction of blood-brain barrier penetration of PET CNS drugs enabled by explainable machine learning | Journal of Nuclear Medicine.
  • Vertex AI Search. (n.d.). In vivo brain microdialysis to evaluate FITC-dextran encapsulated immunopegylated nanoparticles.
  • Vertex AI Search. (n.d.). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC.
  • Vertex AI Search. (n.d.). What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs.
  • Vertex AI Search. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray.
  • Vertex AI Search. (n.d.). Prediction of BBB permeability using PAMPA assay | 14112.
  • Vertex AI Search. (n.d.). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs.
  • Vertex AI Search. (n.d.). Lipinski's rule of five, famous extensions and famous exceptions - pmf.ni.ac.rs.
  • Vertex AI Search. (n.d.). (PDF) Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs - ResearchGate.
  • Vertex AI Search. (n.d.). Methods to assess drug permeability across the blood-brain barrier - PubMed.
  • Vertex AI Search. (n.d.). 2C-B.
  • Vertex AI Search. (n.d.). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC.
  • Vertex AI Search. (n.d.). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs … - ResearchGate.
  • Vertex AI Search. (n.d.). In vivo methods for imaging blood–brain barrier function and dysfunction - PMC.
  • Vertex AI Search. (n.d.). In silico, in vitro and in vivo methods to analyse drug permeation across the blood–brain barrier - Semantic Scholar.
  • Vertex AI Search. (n.d.). Product Information: 2C-B (Hydrochloride) | PDF | Solution | Solubility - Scribd.
  • Vertex AI Search. (n.d.). Methodologies to Assess Drug Permeation Through the Blood–Brain Barrier for Pharmaceutical Research - National Open Access Monitor, Ireland.
  • Vertex AI Search. (n.d.). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE - SWGDRUG.org.
  • Vertex AI Search. (n.d.). 2C-B - Wikipedia.
  • Vertex AI Search. (n.d.). An In-depth Technical Guide to 2-Bromo-4,5-dimethoxyphenethylamine: Chemical Properties and Structure - Benchchem.
  • Vertex AI Search. (n.d.). Enhanced permeability of blood-brain barrier and targeting function of | IJN.
  • Vertex AI Search. (n.d.). Chemical Properties of 4-Bromo-2,5-dimethoxyphenethylamine (CAS 66142-81-2).
  • Vertex AI Search. (n.d.). 4-Bromo-2,5-dimethoxyphenethylamine - the NIST WebBook.
  • Vertex AI Search. (n.d.). Pharmacological Modulation of Blood–Brain Barrier Permeability by Kinin Analogs in Normal and Pathologic Conditions - PMC.
  • Vertex AI Search. (n.d.). (±)-1-(4-Bromo-2,5-dimethoxyphenyl)-2-ethanamine hydrochloride (B159) - Sigma-Aldrich.
  • Vertex AI Search. (n.d.). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - NCBI.
  • Vertex AI Search. (n.d.). Drug-Dependent Enhancement of Blood–Brain Barrier Permeation by Polysorbate 80 Minor Components - MDPI.

Sources

Methodological & Application

Application Note: Advanced HPLC-DAD Method Development and Validation for the Quantification of 2C-B Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers.

Introduction and Mechanistic Rationale

2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride, commonly known as 2C-B HCl, is a potent synthetic phenethylamine derivative with significant psychedelic and entactogenic properties[1]. Due to its rising prevalence in forensic casework and its complex pharmacological profile, highly selective and sensitive analytical methods are required for its quantification[2]. High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) remains the gold standard for the robust quantification and purity assessment of 2C-B and its structural analogs[3].

The Causality of Chromatographic Choices (E-E-A-T)

Method development for 2C-B HCl cannot rely on arbitrary solvent selection; it must be driven by the molecule's physicochemical properties.

  • pH Control and Silanol Interactions: 2C-B is a basic amine with a known pKa​ of 9.8[4]. At a neutral pH, the protonated amine groups of 2C-B will undergo secondary ion-exchange interactions with residual, unendcapped silanols ( pKa​ ~4.5) present on standard silica-based C18 stationary phases[5]. This interaction is the primary cause of severe peak tailing and retention time drift in basic drugs[5]. To counteract this, the mobile phase must be highly acidic. The addition of 0.1% Formic Acid lowers the mobile phase pH to approximately 2.7, which fully protonates the analyte while simultaneously suppressing silanol ionization, ensuring sharp, symmetrical peaks[3].

  • Detection Wavelength: The 2,5-dimethoxy-substituted benzene ring provides strong UV chromophores. A wavelength of 214 nm is optimal for capturing the aliphatic amine backbone's absorbance, while 254 nm is ideal for the aromatic ring[5]. DAD allows for simultaneous monitoring and peak purity verification[6].

Mechanism A 2C-B HCl (Basic Amine) pKa = 9.8 C Analyte Ionization (Protonated State) A->C Dissociation B Mobile Phase pH ~2.7 (0.1% Formic Acid) B->C Forces protonation D Silanol Suppression (Reduced Tailing) B->D Neutralizes silanols E C18 Stationary Phase (Hydrophobic Interaction) C->E Partitioning D->E Prevents secondary interactions F Optimal Peak Shape & Reproducible Retention E->F Elution

Figure 1: Mechanistic role of acidic mobile phase in preventing peak tailing for basic phenethylamines.

Materials and Chromatographic Conditions

Reagents
  • 2C-B HCl Reference Standard (Purity 99.0%)[3].

  • Acetonitrile (ACN), HPLC Gradient Grade[3].

  • Methanol (MeOH), HPLC Gradient Grade[3].

  • Formic Acid (FA), Analytical Grade[3].

  • Ultrapure Deionized Water (18.2 M Ω⋅ cm)[3].

Instrumental Parameters

The following parameters establish a baseline for the gradient elution of 2C-B and its potential synthetic impurities (e.g., 2,5-dimethoxybenzaldehyde).

ParameterSpecification
Analytical Column Endcapped C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Ultrapure Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (Controls solvent viscosity and partitioning kinetics)
Detection (DAD) λ1​ = 214 nm (Quantification); λ2​ = 254 nm (Qualification)[5]
Gradient Elution Program

A gradient is employed to ensure the effective separation of the polar amine from highly lipophilic synthetic byproducts[3].

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0955Initial hold
2.0955Isocratic
10.04060Linear gradient
12.0595Column wash
15.0595Isocratic wash
15.1955Re-equilibration
20.0955End of run

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The analytical sequence is gated by a System Suitability Test (SST). If the SST criteria are not met, the system automatically halts, preventing the generation of invalid data.

Workflow A 1. Sample & Standard Preparation B 2. System Suitability Testing (SST) A->B Injection C 3. Chromatographic Separation (RP-HPLC) B->C If SST Passes D 4. UV-DAD Detection (214 nm / 254 nm) C->D Elution E 5. Data Analysis & Quantification D->E Integration F 6. Method Validation (ICH Q2 Guidelines) E->F Verification

Figure 2: End-to-end self-validating analytical workflow for 2C-B HCl quantification.

Step 1: Standard and Sample Preparation
  • Diluent Preparation: Prepare a diluent of 95% Mobile Phase A and 5% Mobile Phase B. Rationale: Matching the sample solvent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting) upon injection[3].

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2C-B HCl reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol. Sonicate for 5 minutes.

  • Working Standards: Dilute the stock solution with the diluent to create a 5-point calibration curve (e.g., 10, 25, 50, 100, and 150 µg/mL).

  • Sample Preparation: Weigh an appropriate amount of the unknown sample, dissolve in Methanol, and dilute with the diluent to achieve an expected concentration within the linear range (e.g., 50 µg/mL)[3]. Filter through a 0.22 µm PTFE syringe filter prior to injection[3].

Step 2: System Suitability Testing (SST) - The Validation Gate

Before analyzing unknown samples, inject the 50 µg/mL working standard six consecutive times. Calculate the chromatographic parameters. The system is only deemed "Valid" if it meets the strict criteria outlined below.

SST ParameterAcceptance CriteriaMechanistic Significance
Retention Time (RT) RSD 1.0%Ensures pump stability and consistent mobile phase delivery.
Peak Area RSD 2.0%Validates autosampler precision and injection reproducibility.
Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of silanol interactions[5].
Theoretical Plates ( N ) > 2000Verifies column efficiency and stationary phase integrity.
Step 3: Method Validation (ICH Q2 Framework)

Once the SST passes, validate the method according to ICH Q2(R1) guidelines:

  • Linearity: Inject the 5-point calibration curve. The correlation coefficient ( R2 ) must be 0.999[5].

  • Accuracy (Recovery): Spike known concentrations of 2C-B HCl (80%, 100%, 120% of target) into a placebo matrix. Calculate the percentage recovery (Acceptance: 98.0% - 102.0%).

  • Precision (Repeatability): Analyze six independent preparations of the 100% target concentration sample. The RSD of the calculated concentrations must be 2.0%.

References

  • National Center for Biotechnology Information. "Identification of 2C-B in Hair by UHPLC-HRMS/MS. A Real Forensic Case." PMC, [Link].

  • National Center for Biotechnology Information. "Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form." PMC, [Link].

  • MDPI. "Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)." MDPI, [Link].

Sources

Advanced Extraction Protocols for 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine Hydrochloride from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride (often abbreviated as 3-Br-2,5-DMPEA) is a synthetic phenethylamine and a strict positional isomer of the well-known Schedule I psychedelic 2C-B (4-bromo-2,5-dimethoxyphenethylamine)[1]. While the shift of the bromine atom from the para (4-) to the meta (3-) position alters its receptor binding affinity and pharmacodynamics, its fundamental physicochemical properties remain nearly identical to 2C-B.

Extracting this compound from biological matrices (plasma, whole blood, urine, and hair) presents a significant analytical challenge. With a primary amine pKa of approximately 9.5 and a moderate lipophilicity (logP ~2.6), the molecule is highly water-soluble at physiological pH[2][3]. This application note details self-validating extraction protocols—specifically Mixed-Mode Cation Exchange (MCX) and optimized Liquid-Liquid Extraction (LLE)—designed to isolate 3-Br-2,5-DMPEA while eliminating matrix-induced ion suppression for downstream Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Causality in Extraction Chemistry: The "Why"

In forensic and clinical toxicology, simply applying a standard reversed-phase Solid-Phase Extraction (SPE) to basic amines often results in poor recovery and heavy lipid co-extraction. Understanding the causality behind the chemistry is critical:

  • The Problem with Standard C18: At physiological pH (7.4), the primary amine of 3-Br-2,5-DMPEA is predominantly protonated ( NH3+​ ). Protonated amines exhibit poor retention on standard hydrophobic C18 sorbents, leading to analyte loss during washing steps[4].

  • The MCX Solution: Mixed-Mode Strong Cation Exchange (MCX) sorbents contain both hydrophobic alkyl chains and negatively charged sulfonic acid groups. By acidifying the biological sample (pH < 6) prior to loading, we guarantee 100% protonation of the analyte. The protonated amine binds ionically to the sulfonic acid.

  • Orthogonal Washing: This strong ionic bond is the causal mechanism that permits "orthogonal washing." We can aggressively wash the sorbent with 100% methanol. This strips away neutral lipids, phospholipids, and acidic interferences (which only rely on weak hydrophobic interactions) without dislodging the target analyte[3].

  • Targeted Elution: Elution is achieved only by introducing a high-pH organic solvent (e.g., 5% NH4​OH in methanol). The high pH deprotonates the amine (converting it to a neutral freebase, NH2​ ), breaking the ionic bond and releasing the highly purified analyte into the collection tube.

SPE_Workflow A Biological Matrix (Plasma / Urine / Hair) B Internal Standard Addition (Self-Validation Step) A->B C Protein Precipitation & pH Adjustment (pH < 6) B->C Isotope-labeled ISTD D Mixed-Mode Cation Exchange (MCX) SPE Loading C->D Protonated Amine (NH3+) E Orthogonal Washing (0.1N HCl followed by 100% MeOH) D->E Ionic Binding F Target Elution (5% NH4OH in MeOH) E->F Removes Lipids/Neutrals G Evaporation & Reconstitution for LC-MS/MS F->G Deprotonation (NH2)

Figure 1: Self-validating Mixed-Mode SPE workflow for phenethylamine extraction from bio-matrices.

Self-Validating Extraction Protocols

To ensure absolute trustworthiness and analytical integrity, every protocol described below operates as a self-validating system via Isotope Dilution Mass Spectrometry (IDMS). By adding a deuterated internal standard (ISTD) directly to the raw matrix before any manipulation, any physical extraction losses or matrix-induced ion suppression are proportionally mirrored by the ISTD, ensuring the final calculated concentration is highly accurate[5][6].

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard for Plasma/Urine)

This method provides the cleanest extract, maximizing LC-MS/MS column lifespan and sensitivity.

  • Matrix Aliquoting & Self-Validation: Transfer 200 µL of plasma or urine into a clean microcentrifuge tube. Immediately spike with 10 µL of deuterated internal standard (e.g., 2C-B-d6 or Amphetamine-d5 at 100 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation (PPT): Add 600 µL of ice-cold acetonitrile (containing 1% formic acid) to precipitate plasma proteins. Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Acidification: Transfer the supernatant to a new tube and dilute with 1 mL of 0.1 M aqueous formic acid. Causality: This ensures the pH is well below the analyte's pKa, guaranteeing full protonation for optimal cation exchange[4].

  • SPE Conditioning: Condition a 30 mg/1 mL MCX cartridge with 1 mL of methanol, followed by 1 mL of MS-grade water. Do not let the sorbent dry.

  • Loading: Apply the acidified sample to the cartridge at a flow rate of 1 mL/min.

  • Orthogonal Washing:

    • Wash 1: 1 mL of 0.1 N HCl (removes aqueous-soluble interferences).

    • Wash 2: 1 mL of 100% Methanol (removes neutral and acidic lipids). Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute the target analyte with 1 mL of freshly prepared 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

SPE_Mechanism Analyte 3-Br-2,5-DMPEA Protonated (pH < 6) Bound Strong Ionic Bond (Resists 100% Organic Wash) Analyte->Bound Loading Sorbent MCX Sorbent (Sulfonic Acid -SO3⁻) Sorbent->Bound Interaction Eluted Freebase Amine Eluted (pH > 10) Bound->Eluted 5% NH4OH

Figure 2: Mechanistic pathway of cationic exchange and elution for 3-Br-2,5-DMPEA on MCX sorbent.

Protocol B: Liquid-Liquid Extraction (LLE) for Hair Matrices

Hair provides a historical window of exposure. Phenethylamines incorporate into the keratin matrix via melanin binding[1][7].

  • Decontamination: Wash 20 mg of hair sequentially with dichloromethane, water, and methanol to remove external contamination. Dry and pulverize using a bead mill.

  • Keratin Digestion & Basification: Add 1 mL of 1 M NaOH to the pulverized hair. Incubate at 45°C for 1 hour. Causality: The strong base completely digests the keratin matrix while simultaneously deprotonating 3-Br-2,5-DMPEA into its lipophilic freebase form[2].

  • Extraction: Add 2 mL of a non-polar organic solvent (e.g., 1-chlorobutane or ethyl acetate). Vortex for 10 minutes, then centrifuge to separate the phases.

  • Recovery: Transfer the upper organic layer to a clean tube, add 10 µL of 1% methanolic HCl (to prevent evaporative loss of the volatile freebase), and evaporate to dryness. Reconstitute for LC-MS/MS.

Quantitative Data & LC-MS/MS Parameters

For unambiguous identification, LC-MS/MS operated in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode is required. The precursor ion for 3-Br-2,5-DMPEA is m/z 260.05 ( [M+H]+ ). The primary quantitative transition is 260.05 242.90 (corresponding to the loss of NH3​ ), with a secondary qualifier transition of 260.05 227.85 [5].

Table 1: Comparative Validation Metrics for 3-Br-2,5-DMPEA Extraction Methodologies

Validation ParameterMixed-Mode SPE (MCX)Liquid-Liquid Extraction (LLE)
Absolute Recovery (%) 88% - 96%65% - 78%
Matrix Effect (Ion Suppression) < 8% (Highly clean extract)18% - 35% (Requires ISTD correction)
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL1.0 ng/mL
Linear Dynamic Range 0.5 - 500 ng/mL1.0 - 500 ng/mL
Required Sample Volume 100 - 200 µL500 - 1000 µL

References

  • Institute of Forensic Research (ies.gov.pl)
  • Measurement of Drugs of Abuse by Liquid Chromatography Tandem Mass Spectrometry using Fully Automated Sample Preparation Chromatography Today URL
  • Application Notes and Protocols for the Analytical Identification and Quantification of 2C-B-BZP BenchChem URL
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples MDPI URL

Sources

long-term storage and handling of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Handling, Reconstitution, and Long-Term Storage Protocols for 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine Hydrochloride

Executive Summary & Pharmacological Context

2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride is a synthetic, halogenated phenethylamine derivative. While the 4-bromo positional isomer (widely known as 2C-B) is the most extensively documented compound in this class, the 3-bromo isomer shares a functionally identical physicochemical profile, stability limitations, and laboratory handling requirements[1][2].

In vitro and observational studies characterize these halogenated 2,5-dimethoxyphenethylamines as partial agonists at serotonergic receptors, specifically 5-HT2A, 5-HT2B, and 5-HT2C[3][4]. Due to their high binding affinity for these receptors and potent psychoactive properties, rigorous laboratory controls and precise storage conditions are strictly required to maintain molecular integrity for reproducible preclinical assays[5][6].

G Ligand Phenethylamine HCl (Partial Agonist) Receptor 5-HT2A / 5-HT2C Receptors Ligand->Receptor Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 IP3 Accumulation PLC->IP3 DAG DAG Formation PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

5-HT2A/2C receptor Gq-protein coupled signaling pathway activation.

Physicochemical Properties & Stability Profile

The hydrochloride (HCl) salt form is utilized to significantly enhance aqueous solubility and long-term stability compared to its free base counterpart[2]. The compound typically presents as a white to off-white crystalline solid[1].

Table 1: Physicochemical and Solubility Parameters

Parameter Value / Description
Chemical Formula C10H14BrNO2 • HCl[1][2]
Formula Weight 296.6 g/mol [1]
Physical State Crystalline solid[1]
Solubility (Ethanol) ~3.0 mg/mL[1]
Solubility (DMSO) ~2.5 mg/mL[1]
Solubility (DMF) ~5.0 mg/mL[1]
Solubility (PBS, pH 7.2) ~5.0 mg/mL[1]

| Solid-State Stability | ≥ 2 years at -20°C[1] |

Experimental Protocols: Reconstitution and Long-Term Storage

To prevent hydrolytic and oxidative degradation, the following self-validating workflow must be strictly adhered to. The causality behind these steps is rooted in the susceptibility of the electron-rich 2,5-dimethoxy aromatic ring to oxidation, and the highly hygroscopic nature of hydrochloride salts.

Workflow Start Lyophilized Solid (Store at -20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Dissolve Dissolve in DMSO/EtOH (Purged w/ Argon) Equilibrate->Dissolve Aliquot Aliquot into Amber Glass Vials Dissolve->Aliquot Gas Overlay with Inert Gas (Ar/N2) Aliquot->Gas Freeze Flash Freeze & Store at -20°C to -80°C Gas->Freeze

Step-by-step reconstitution and long-term storage workflow for phenethylamine hydrochlorides.

Protocol 3.1: Solid-State Handling
  • Temperature Equilibration: Before opening the primary reagent vial, allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial exposes the hygroscopic HCl salt to ambient humidity. This leads to rapid condensation and moisture absorption, which accelerates hydrolytic degradation and causes severe weighing inaccuracies[1][7].

  • Weighing: Weigh the required mass using an analytical balance strictly inside a localized exhaust environment (fume hood or powder handling enclosure) to prevent the inhalation of bioactive dust[7][8].

Protocol 3.2: Organic Stock Solution Preparation
  • Solvent Selection & Purging: Select an appropriate high-purity organic solvent (DMSO, Ethanol, or DMF). Prior to dissolution, purge the solvent with an inert gas (Argon or Nitrogen) for 10-15 minutes[1].

    • Causality: Purging displaces dissolved oxygen, mitigating the risk of auto-oxidation of the dimethoxy groups on the phenethylamine ring.

  • Dissolution: Add the purged solvent to the crystalline solid to achieve a standardized stock concentration (e.g., 2.5 mg/mL in DMSO)[1]. Vortex gently until complete visual dissolution is achieved.

  • Aliquoting: Divide the stock solution into single-use aliquots using amber glass vials.

    • Causality: Amber glass protects the photosensitive compound from UV-induced degradation. Single-use aliquots prevent repetitive freeze-thaw cycles that can precipitate the solute and permanently degrade the molecule.

  • Inert Overlay and Storage: Overlay the headspace of each vial with Argon or Nitrogen gas before sealing tightly[1][9]. Store the aliquots immediately at -20°C. Under these optimized conditions, the compound remains stable for at least two years[1].

Protocol 3.3: Aqueous Dilution for Biological Assays
  • Just-in-Time Preparation: Further dilutions of the organic stock into aqueous buffers (e.g., PBS or isotonic saline) must be performed immediately prior to the biological experiment[1].

  • Solvent Control: Ensure the final concentration of the organic vehicle (e.g., DMSO) is below 0.1% (v/v).

    • Causality: Higher concentrations of organic solvents can induce vehicle-mediated cytotoxicity or confound physiological readouts in cell-based or in vivo assays[1].

  • Aqueous Stability Limit: Do not store aqueous solutions of the compound for more than 24 hours[1].

    • Causality: Aqueous environments accelerate the degradation of the phenethylamine structure. Fresh preparation guarantees pharmacological potency and experimental reproducibility.

Laboratory Safety & Exposure Controls

As a potent psychoactive agent and partial serotonin receptor agonist, inadvertent exposure can cause significant central nervous system effects, including visual organ damage and toxicity[3][7].

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical safety goggles, and a lab coat are mandatory. The compound is toxic if swallowed, inhaled, or absorbed through the skin[7].

  • Engineering Controls: All manipulations of the dry powder must be conducted in a Class II biological safety cabinet or a dedicated powder-weighing hood to prevent aerosolization[7].

  • Static Discharge Mitigation: When transferring the material, particularly when utilizing highly flammable solvents like ethanol, use proper grounding and bonding connections to prevent static discharge and subsequent ignition[8].

References

  • Cayman Chemical. "Product Information: 2C-B (Hydrochloride)". Scribd.
  • Cayman Chemical. "Safety Data Sheet: 2C-B-FLY (hydrochloride)".
  • Cayman Chemical. "Safety Data Sheet: 2C-B (hydrochloride) (exempt preparation)".
  • LGC Standards. "SAFETY DATA SHEET: bk-2C-B HCl".
  • Papoutsis, I., et al. "Acute Pharmacological Effects of 2C-B in Humans: An Observational Study". PMC / Frontiers in Pharmacology.
  • Hansen, M., et al. "5-HT2A/5-HT2C Receptor Pharmacology and Intrinsic Clearance of N-Benzylphenethylamines". ACS Publications.
  • CymitQuimica. "CAS 56281-37-9: 2,5-Dimethoxy-4-bromophenethylamine hydrochloride".
  • Villalobos, C., et al. "2C-I and 2C-B block selectively the 5-HT 2A but not the 5-HT 2C receptor". ResearchGate.
  • Rickli, A., et al. "Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines". PMC.

Sources

Troubleshooting & Optimization

improving aqueous solubility of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Physicochemical Technical Support Center . This portal is designed specifically for researchers, analytical scientists, and drug development professionals working with substituted phenethylamines.

Below, you will find comprehensive troubleshooting guides, validated protocols, and mechanistic explanations for optimizing the aqueous solubility of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride (and its structural isomers, such as the widely documented 4-bromo analog, 2C-B).

Frequently Asked Questions (FAQs)

Q: Why does the compound precipitate when I dissolve it directly into standard biological buffers like PBS? A: This is a classic manifestation of the common-ion effect (). Standard Phosphate-Buffered Saline (PBS) contains a high concentration of chloride ions (~137 mM NaCl). According to Le Chatelier’s principle, introducing a hydrochloride salt into a chloride-rich environment shifts the solubility product ( Ksp​ ) equilibrium toward the solid state, severely suppressing dissolution. To circumvent this, dissolve the compound in pure deionized water first to overcome the initial kinetic barrier before adjusting to your final buffer concentration.

Q: What is the maximum expected aqueous solubility of this compound? A: Based on empirical data for its structural proxy (the 4-bromo isomer), the solubility in organic-solvent-free PBS (pH 7.2) is approximately 5.0 mg/mL (). However, achieving this concentration requires specific kinetic input (e.g., sonication) to overcome the crystal lattice energy of the solid salt.

Q: Can I use organic co-solvents to create a concentrated master stock for in vitro assays? A: Yes. The compound exhibits favorable solubility in polar aprotic and protic solvents. You can utilize DMSO, DMF, or Ethanol. However, if your downstream application involves cell culture, you must ensure the final dilution yields an organic solvent concentration below the cellular toxicity threshold (typically <0.1% v/v).

Quantitative Solubility Profile

The following table summarizes the solubility of the compound across standard laboratory solvent systems. Data is extrapolated from the 4-bromo structural analog.

Solvent SystemMaximum SolubilityPreparation Notes & Causality
PBS (pH 7.2) ~ 5.0 mg/mLSubject to the common-ion effect. Do not store aqueous solutions for >24 hours to prevent degradation.
DMF ~ 5.0 mg/mLExcellent for high-concentration stocks. Must be purged with an inert gas (Argon/N₂) to prevent oxidation.
Ethanol ~ 3.0 mg/mLFavorable for volatile applications. Highly flammable; handle in a fume hood.
DMSO ~ 2.5 mg/mLHigh viscosity requires vigorous vortexing. Ideal for long-term storage at -20°C.

Troubleshooting Guide

Issue 1: The solution exhibits a cloudy "Tyndall effect" upon dilution from a DMSO stock into an aqueous buffer.

  • Root Cause: Solvent-shift precipitation. The local aqueous environment cannot solvate the highly hydrophobic dimethoxyphenyl ring fast enough before the molecules aggregate.

  • Resolution: Pre-warm your aqueous buffer to 37°C. Add the DMSO master stock dropwise directly into the vortex vortex (the center of the spinning liquid) to ensure instantaneous mechanical dispersion.

Issue 2: The compound fails to dissolve completely at 5 mg/mL in neutral pH water.

  • Root Cause: The pKa of the primary amine is approximately 9.8. At neutral pH, a minor fraction of the free base may exist, or the crystal lattice energy is simply resisting ambient thermal energy.

  • Resolution: Apply kinetic energy. Sonicate the solution in a water bath at room temperature for 5–10 minutes. Avoid excessive heating (>40°C), which can trigger localized chemical degradation.

Validated Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system . The following methodologies include built-in analytical checkpoints.

Protocol A: Preparation of a Self-Validating Aqueous Stock (5 mg/mL)

This protocol utilizes sequential solvation to bypass the common-ion effect.

  • Gravimetric Analysis: Accurately weigh 5.0 mg of the crystalline solid into a sterile, light-blocking amber microcentrifuge tube.

  • Initial Solvation: Add 900 µL of sterile, organic-solvent-free deionized water (Milli-Q). Do not use PBS at this stage.

  • Kinetic Disruption: Vortex vigorously for 30 seconds. Transfer to a sonication bath (room temperature) for 5 minutes until the solution is optically clear.

  • Buffer Adjustment: Slowly add 100 µL of 10X PBS to achieve a 1X final buffer concentration. Monitor visually for micro-precipitation.

  • System Validation (Critical): Centrifuge the tube at 10,000 x g for 2 minutes. If no pellet forms, validate the concentration by measuring the absorbance of a 1:100 dilution via UV-Vis spectroscopy. The compound exhibits distinct λmax​ peaks at 205 nm and 296 nm ().

  • Sterilization: Pass the validated solution through a 0.22 µm PTFE syringe filter. Use within 24 hours.

Protocol B: Co-Solvent Master Stock Preparation (DMSO)
  • Gravimetric Analysis: Weigh 2.5 mg of the compound into a borosilicate glass vial.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Atmospheric Control: Purge the vial's headspace with an inert gas (Argon or Nitrogen) to displace oxygen and prevent oxidative degradation of the electron-rich aromatic ring.

  • Homogenization: Vortex until completely clear. Store sealed at -20°C.

Solubility Optimization Workflow

SolubilityWorkflow Start Weigh Compound Solid CheckSolvent Select Solvent System Start->CheckSolvent IsAqueous Aqueous Buffer? CheckSolvent->IsAqueous AqueousPath Check pH & Cl⁻ Conc. (Avoid High NaCl) IsAqueous->AqueousPath Yes OrganicPath Use Co-solvent (DMSO/EtOH/DMF) IsAqueous->OrganicPath No Sonicate Vortex & Sonicate (Overcome Lattice Energy) AqueousPath->Sonicate OrganicPath->Sonicate CheckClear Solution Optically Clear? Sonicate->CheckClear Validate Validate Conc. via UV-Vis (λmax: 205, 296 nm) CheckClear->Validate Yes Fail Adjust pH / Add HP-β-CD CheckClear->Fail No Success Sterile Filter (0.22 µm) Validate->Success Fail->Sonicate Retry

Workflow for troubleshooting and optimizing the aqueous solubility of the hydrochloride salt.

References

  • Title: Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews (Serajuddin, A.T.M., 2007) URL: [Link]

Technical Support Center: Troubleshooting Degradation of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a positional isomer of the well-documented 4-bromo analogue (2C-B), 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride is an electron-rich phenethylamine derivative utilized in advanced neuropharmacological and analytical research. While the hydrochloride salt form confers significant stability compared to its freebase counterpart, improper storage conditions can induce rapid chemical degradation[1]. This guide provides researchers with a mechanistic understanding of these degradation pathways, diagnostic FAQs, and validated protocols to ensure the integrity of your analytical standards and experimental reagents.

Section 1: Diagnostic FAQs & Symptom-Based Troubleshooting

Q1: My lyophilized powder has shifted from a pristine white crystalline solid to a yellowish-brown hue. What is the chemical cause, and is it still viable? A1: Discoloration is the primary macroscopic indicator of auto-oxidation. The 2,5-dimethoxy substitution on the phenyl ring makes the aromatic system highly electron-rich and susceptible to oxidative attack, particularly when exposed to ambient oxygen and light (photo-oxidation). The yellow/brown color arises from the formation of conjugated quinone-like polymeric byproducts[2].

  • Causality: UV/Vis light provides the activation energy for radical formation, while atmospheric oxygen acts as the oxidizing agent.

  • Action: Do not use discolored batches for sensitive quantitative assays (e.g., LC-MS/MS or receptor binding studies) without re-purification, as these degradants can interfere with spectrophotometric readings and biological assays.

Q2: The compound has formed a sticky, clumped residue inside the vial, despite being stored at 4°C. Why did this happen? A2: This is a classic presentation of deliquescence driven by hygroscopicity. While phenethylamine hydrochloride salts are generally less hygroscopic than hydrobromide or sulfate salts, they will still absorb atmospheric moisture if the vial is opened repeatedly in high-humidity environments without proper equilibration to room temperature[1].

  • Causality: When a cold vial is opened, condensation forms instantly on the inner walls. The localized moisture dissolves the crystalline lattice, creating a micro-environment of concentrated aqueous solute. This not only causes clumping but exponentially accelerates hydrolytic and oxidative degradation pathways.

  • Action: Discard if heavily degraded. To prevent this, always allow the sealed vial to equilibrate to room temperature in a desiccator before opening.

Q3: Chromatographic analysis (HPLC-DAD) of my 6-month-old stock solution shows multiple secondary peaks. What are these degradants? A3: In solution, particularly in aqueous or protic solvents, the primary amine group is vulnerable to oxidative deamination, leading to the formation of corresponding aldehydes (e.g., 3-bromo-2,5-dimethoxyphenylacetaldehyde) and subsequent carboxylic acids[1].

  • Causality: Dissolved oxygen in the solvent reacts with the amine. Furthermore, if the pH of the solution shifts towards basic, the protonated amine (stable) converts to the freebase (highly unstable and reactive), accelerating degradation.

Section 2: Mechanistic Pathways of Degradation

Understanding the environmental triggers is critical for establishing a self-validating storage protocol. The diagram below illustrates the logical flow of environmental exposure to chemical degradation and observable symptoms.

DegradationPathways A 2-(3-Bromo-2,5-dimethoxyphenyl) ethanamine HCl B Ambient Air (O2) A->B C Light (UV/Vis) A->C D Moisture (H2O) A->D E Oxidative Deamination (Aldehyde Formation) B->E F Photo-oxidation (Quinone Derivatives) C->F G Deliquescence & Lattice Breakdown D->G H HPLC Impurities (Multiple Peaks) E->H I Discoloration (Yellow/Brown) E->I F->I G->E Accelerates J Clumping / Sticky Residue G->J

Environmental triggers leading to the chemical degradation of phenethylamines.

Section 3: Quantitative Stability Data

To establish a baseline for trustworthiness, the following table summarizes the expected stability of phenethylamine hydrochloride derivatives under various storage conditions, synthesized from field-proven analytical data[1][3].

Storage ConditionStateAtmosphereExpected Shelf-Life (≥98% Purity)Primary Degradation Risk
-20°C (Freezer) Solid (Neat)Argon / Nitrogen> 5 YearsNone (Optimal Condition)
4°C (Refrigerator) Solid (Neat)Ambient Air12 - 18 MonthsSlow oxidation, potential condensation
22°C (Room Temp) Solid (Neat)Ambient Air< 6 MonthsPhoto-oxidation, hygroscopicity
-20°C (Freezer) Solution (Methanol)Sealed6 - 12 MonthsSolvent interaction
22°C (Room Temp) Solution (Aqueous)Ambient Air< 14 DaysRapid oxidative deamination

Section 4: Standard Operating Procedure (SOP) for Aliquoting and Storage

To ensure a self-validating system where degradation is systematically prevented, follow this methodology for handling new batches of the compound. Minimizing freeze-thaw cycles and eliminating oxygen/moisture are the only definitive ways to halt degradation kinetics[1].

Step-by-Step Methodology:

  • Equilibration: Upon receiving the cold shipment, place the unopened primary vial in a desiccator at room temperature (22°C) for a minimum of 2 hours.

    • Causality: This prevents atmospheric moisture from condensing on the cold powder when the seal is broken.

  • Inert Environment Handling: Transfer the vial to a glove box or a controlled environment purged with dry Argon or Nitrogen.

  • Aliquoting: Weigh the bulk powder into single-use amber glass vials (e.g., 1 mg or 5 mg aliquots).

    • Causality: Amber glass blocks UV radiation, preventing photo-oxidation. Single-use aliquots eliminate repeated exposure to air and moisture during subsequent experiments.

  • Purging & Sealing: Gently purge each individual vial with a stream of Argon gas for 5 seconds before immediately capping with a PTFE-lined septum cap.

    • Causality: Argon is heavier than air and displaces residual oxygen, halting oxidative deamination.

  • Long-Term Storage: Store all aliquots in a dedicated, light-proof secondary container at -20°C or -80°C[3].

Section 5: Protocol for Re-purification (Recrystallization)

If your compound has suffered mild degradation (slight discoloration or clumping but largely intact), it can be salvaged via recrystallization. This protocol exploits the differential solubility of the hydrochloride salt versus its degradation products[4].

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve the degraded 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine HCl in a minimum volume of boiling anhydrous isopropanol (IPA).

  • Hot Filtration: If insoluble polymeric brown impurities remain, perform a rapid hot filtration through a pre-warmed glass microfiber filter.

  • Precipitation: While stirring the hot filtrate, slowly add anhydrous diethyl ether dropwise until the solution becomes persistently turbid.

    • Causality: The hydrochloride salt is highly insoluble in ether, whereas many oxidative byproducts remain dissolved in the IPA/ether matrix[4].

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to maximize crystal yield.

  • Recovery: Collect the newly formed pristine white crystals via vacuum filtration (Buchner funnel). Wash the filter cake with a small volume of ice-cold anhydrous ether.

  • Drying: Dry the crystals under high vacuum in a desiccator for 24 hours to remove residual solvent before storing as per the SOP in Section 4.

References

  • Luethi, D., et al. "Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma." PubMed / NIH.[Link]

  • ScienceMadness Discussion Board. "2,5-DMPEA: HCl formation and preservation." ScienceMadness. [Link]

Sources

Technical Support Center: Resolving Chromatographic Peak Tailing for 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride is a synthetic primary amine (a phenethylamine derivative)[1]. In reversed-phase high-performance liquid chromatography (RP-HPLC), analyzing basic amines frequently results in severe peak tailing, reduced theoretical plates, and poor resolution[2][3].

This guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions to resolve these chromatographic issues.

Part 1: Core Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine exhibit severe peak tailing compared to neutral analytes? A: The root cause is a secondary ion-exchange interaction[4]. 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine is a strongly basic primary amine (pKa ~9.5). At a typical mobile phase pH (pH 3.0–8.0), the amine is fully protonated and carries a positive charge[3]. Concurrently, the residual silanol groups (Si-OH) on standard silica-based stationary phases deprotonate above pH ~3.5 to form anionic silanoxide groups (Si-O⁻)[4]. The positively charged amine interacts electrostatically with these negatively charged silanols[3][5]. Because this secondary interaction has slow desorption kinetics, a portion of the analyte molecules lags behind the main chromatographic band, creating an asymmetrical "tail"[6].

Q2: How does manipulating the mobile phase pH resolve this interaction? A: pH manipulation breaks the electrostatic attraction by neutralizing one of the two interacting species[7][8]:

  • Low-pH Strategy (pH < 3.0): By lowering the pH using acids like trifluoroacetic acid (TFA) or phosphoric acid, the silanols are forced into their neutral, protonated state (Si-OH)[4][7]. While the amine remains positively charged, the anionic binding sites on the column are eliminated[7].

  • High-pH Strategy (pH > 10.5): By raising the pH using ammonium hydroxide, the primary amine is deprotonated and converted into its neutral free-base form. Without a positive charge, it cannot interact with the ionized silanols. (Note: This requires specialized ethylene-bridged hybrid (BEH) silica columns, as standard silica dissolves above pH 8.0[8]).

Q3: If my method requires a neutral pH (pH 6.0–7.0), what mobile phase additives can suppress tailing? A: If pH adjustment is not viable, you must use chemical masking agents:

  • Amine Modifiers: Adding 0.1% Triethylamine (TEA) acts as a sacrificial base[9]. TEA competitively binds to the active silanols, physically blocking the phenethylamine analyte from interacting with them[5].

  • Increased Ionic Strength: Increasing the buffer concentration (e.g., using 20–50 mM phosphate buffer) increases the ionic strength of the mobile phase, which effectively masks the silanol active sites through charge shielding[4][6].

Part 2: Data Presentation

The following table summarizes the causal effects of different mobile phase conditions on the chromatography of basic phenethylamines.

Mobile Phase ConditionMechanism of ActionPeak Asymmetry ( As​ )Theoretical Plates ( N )Column Type Required
Water/MeCN (No Buffer, pH 6.5) Uncontrolled secondary ion-exchange> 2.5 (Severe Tailing)< 3,000Standard C18
0.1% Formic Acid (pH ~2.7) Partial silanol protonation1.6 - 1.8 (Moderate)6,000Standard C18
0.1% TFA (pH ~2.0) Full silanol protonation + Ion-pairing1.1 - 1.2 (Excellent)> 12,000Standard C18
20mM Phosphate + 0.1% TEA (pH 7.0) Silanol masking / competitive shielding1.2 - 1.3 (Good)10,000End-capped C18
10mM Ammonium Hydroxide (pH 11.0) Analyte neutralization (Free base)1.0 - 1.1 (Perfect)> 15,000Hybrid Silica (pH resistant)

Part 3: Troubleshooting Workflow Visualization

PeakTailingTroubleshooting Start Peak Tailing Detected (Primary Amine) Eval Evaluate Mobile Phase pH Start->Eval LowPH Low pH (< 3.0) Silanols Protonated Eval->LowPH MidPH Mid pH (3.0 - 8.0) Silanols Ionized Eval->MidPH HighPH High pH (> 10.5) Analyte Neutralized Eval->HighPH ActionLow Use 0.1% TFA (Ion-Pairing) LowPH->ActionLow ActionMid Add 0.1% TEA or Increase Buffer >20mM MidPH->ActionMid ActionHigh Use Hybrid Silica Column (pH Resistant) HighPH->ActionHigh Success Symmetrical Peak (Asymmetry < 1.2) ActionLow->Success ActionMid->Success ActionHigh->Success

Workflow for resolving peak tailing of basic primary amines via pH and additive optimization.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. By calculating the Asymmetry factor ( As​ ) at 10% peak height, you can quantitatively verify the success of the intervention.

Protocol A: Low-pH Ion-Pairing Workflow (TFA-based)

This protocol utilizes Trifluoroacetic Acid (TFA) to simultaneously protonate the silica bed and act as an ion-pairing reagent for the basic amine[10].

  • Mobile Phase Preparation:

    • Channel A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of LC-MS grade Water (0.1% v/v).

    • Channel B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of LC-MS grade Acetonitrile (0.1% v/v).

    • Causality Check: The pH of Channel A should measure approximately 2.0. This guarantees full protonation of the stationary phase silanols[4][7].

  • Column Equilibration: Flush the C18 column with 15–20 column volumes of the starting mobile phase composition. Acidic equilibration takes longer than neutral equilibration because the entire silica bed must be protonated.

  • System Validation (Void Volume): Inject 1 µL of a neutral marker (e.g., Uracil, 10 µg/mL). Uracil does not interact with silanols; its peak shape validates the physical integrity of the column bed (ruling out physical voids or frit blockages).

  • Analyte Injection & Verification: Inject the 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine sample. Calculate the Asymmetry factor ( As​=b/a at 10% peak height). A resulting As​ between 1.0 and 1.2 mathematically validates that secondary silanol interactions have been successfully suppressed.

Protocol B: High-pH Free-Base Workflow (Ammonia-based)

This protocol neutralizes the analyte, relying on hydrophobic retention rather than ionic interactions.

  • Column Selection (Critical): You must install an Ethylene-Bridged Hybrid (BEH) or equivalent high-pH resistant column. Standard Type-B silica will rapidly dissolve under these conditions[8].

  • Mobile Phase Preparation:

    • Channel A: Prepare a 10 mM Ammonium Hydroxide solution in water. Adjust to pH 11.0.

    • Channel B: 100% LC-MS grade Acetonitrile or Methanol.

  • Method Adjustment: Because the primary amine is now a neutral free base, its hydrophobicity increases significantly. You must increase the starting percentage of Channel B (organic modifier) by 15-25% compared to the low-pH method to prevent excessive retention times.

  • Validation: Inject the sample. The peak should elute with near-perfect Gaussian symmetry ( As​ ~ 1.0) because the neutral molecule is entirely blind to the ionized silanols on the column.

References

  • Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC North America. URL: [Link]

  • Calabuig-Hernández, S., García-Alvarez-Coque, M. C., & Ruiz-Angel, M. J. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A. URL: [Link]

  • ACE HPLC. (2015). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. URL: [Link]

Sources

Technical Support Center: LC-MS/MS Bioanalysis of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride—a highly potent, basic phenethylamine derivative—in complex biological matrices.

Because this analyte is a basic amine (pKa ~9.5) with moderate lipophilicity, it is highly susceptible to matrix effects (ME) during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides self-validating troubleshooting protocols, grounded in mechanistic causality, to ensure your assays meet stringent FDA/ICH bioanalytical validation guidelines.

Section 1: The Causality of Matrix Effects in ESI

Before troubleshooting, we must understand the mechanism. In Electrospray Ionization (ESI), matrix effects primarily manifest as ion suppression . This occurs at the droplet surface during the desolvation phase. Endogenous matrix components—specifically glycerophosphocholines (phospholipids) present at ~1 mg/mL in plasma—possess high surface activity. They outcompete the protonated phenethylamine analyte for the limited excess charge on the droplet surface, neutralizing the analyte and preventing its transition into the gas phase .

MatrixEffectMitigation Analyte 2-(3-Bromo-2,5-dimethoxyphenyl) ethanamine HCl ESI ESI Droplet Surface Charge Competition Analyte->ESI Suppression Ion Suppression (Signal Loss) ESI->Suppression Phospholipids Endogenous Phospholipids (Glycerophosphocholines) Phospholipids->ESI Co-elution Mitigation Mitigation Strategies Suppression->Mitigation SamplePrep Sample Preparation (HybridSPE / MCX) Mitigation->SamplePrep Chromatography Chromatography (Biphenyl/PFP Column) Mitigation->Chromatography InternalStd Stable Isotope Labeled IS (SIL-IS) Mitigation->InternalStd SamplePrep->Phospholipids Removes Chromatography->Phospholipids Resolves from InternalStd->Suppression Compensates

Mechanism of ESI ion suppression and targeted mitigation strategies for LC-MS/MS.

Section 2: Troubleshooting Guides & FAQs

Q1: We are experiencing >60% signal suppression at the retention time of our analyte. We currently use standard Protein Precipitation (PPT) with acetonitrile. How do we recover our signal?

Expert Answer: PPT is insufficient for basic phenethylamines. While PPT effectively removes macroscopic proteins, it leaves >95% of endogenous phospholipids in the supernatant. Because 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine is a polar aromatic amine, it often co-elutes with early-to-mid eluting phospholipids on standard C18 columns.

SPEWorkflow Start Plasma Sample + SIL-IS Pretreat Pretreatment (2% H3PO4) Start->Pretreat Load Load onto MCX SPE Pretreat->Load Wash1 Wash 1 (2% Formic Acid) Load->Wash1 Wash2 Wash 2 (100% MeOH) Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Wash2->Elute Dry Evaporate & Reconstitute Elute->Dry

Step-by-step Mixed-Mode Strong Cation Exchange (MCX) SPE workflow.

Step-by-Step Methodology: Mixed-Mode MCX SPE Protocol

  • Pretreatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric acid ( H3​PO4​ ). Causality: Disrupts drug-protein binding and ensures the amine is fully protonated.

  • Condition/Equilibrate: Pass 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade Water through the MCX cartridge.

  • Load: Apply the pretreated sample. Causality: The basic amine binds to the sulfonic acid groups via strong cation exchange.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in Water. Causality: Removes neutral and acidic hydrophilic interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. Causality: Removes hydrophobic interferences, including intact phospholipids, while the analyte remains ionically bound.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH neutralizes the basic amine, breaking the ionic bond and releasing it into the organic solvent.

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in the initial mobile phase.

Q2: My Matrix Factor (MF) is highly variable across different patient lots (CV > 15%). How can I standardize this?

Expert Answer: High %CV in matrix factors indicates uncompensated relative matrix effects, a critical failure point in bioanalytical validation.

The Solution: You must incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) and establish a self-validating matrix assessment system using the Matuszewski protocol . A SIL-IS (e.g., a deuterium-labeled analog of the phenethylamine) will co-elute exactly with your target analyte, experiencing the exact same ionization suppression environment, thereby normalizing the response.

Step-by-Step Methodology: Matuszewski Matrix Effect Assessment Prepare three analytical sets to isolate extraction recovery from ionization suppression:

  • Set A: Neat standards spiked directly into the mobile phase.

  • Set B: Blank matrix extracted, then spiked with analyte post-extraction.

  • Set C: Blank matrix spiked with analyte pre-extraction.

Calculations:

  • Absolute Matrix Effect (ME %): (AreaSetB​/AreaSetA​)×100 . (Values <100% indicate suppression).

  • Extraction Recovery (RE %): (AreaSetC​/AreaSetB​)×100 .

  • IS-Normalized Matrix Factor: MEAnalyte​/MEIS​ . (Your target is 1.0 ± 0.15 across 6 different matrix lots).

Q3: Even with clean extracts, I observe retention time shifts and peak tailing, which pushes the analyte into residual matrix zones. How do I improve chromatography?

Expert Answer: Basic phenethylamines suffer from secondary interactions with unendcapped silanols on standard C18 silica columns, causing peak tailing. Furthermore, their polarity leads to poor retention, placing them dangerously close to the void volume where non-retained salts and matrix components elute.

The Solution: Switch your stationary phase to a Biphenyl or Pentafluorophenyl (PFP) column . Causality: The 3-bromo-2,5-dimethoxyphenyl ring of your analyte is highly electron-rich. A Biphenyl or PFP phase provides orthogonal π−π and dipole-dipole interactions. This significantly increases the retention factor ( k′ ) of the aromatic amine, shifting it away from the void volume and resolving it cleanly from the phospholipid elution window. Always use an acidic mobile phase (e.g., 0.1% Formic Acid) to maintain sharp peak shapes.

Section 3: Quantitative Data Summary

The following table summarizes the expected analytical performance of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine under various sample preparation strategies, demonstrating the necessity of advanced extraction techniques to overcome matrix suppression.

Sample Preparation MethodPhospholipid Removal EfficiencyAbsolute Matrix Factor (MF)IS-Normalized MFAverage Recovery (%)
Protein Precipitation (PPT) < 5%0.35 (Severe Suppression)0.85 (High Variance)92%
Supported Liquid Extraction (SLE) ~ 70%0.75 (Mild Suppression)0.9885%
Mixed-Mode SPE (MCX) > 95%0.92 (Negligible ME)1.0188%
HybridSPE (Zirconia-based) > 99%0.98 (No ME)1.0090%
References
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (PMC).[Link]

  • Eliminate Matrix Effects with HybridSPE. Chromatography Today.[Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.[Link]

  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. National Institutes of Health (PMC).[Link]

Technical Support Center: Stabilization and Oxidation Prevention of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers experiencing rapid degradation of electron-rich phenethylamines. The compound 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride—a positional isomer of the well-documented 2C-B—features a highly activated 2,5-dimethoxy aromatic ring. While the hydrochloride salt form provides baseline protection by protonating the primary amine, the electron-rich aromatic system remains highly susceptible to auto-oxidation, photo-oxidation, and transition-metal-catalyzed degradation in solution.

This guide provides field-proven, self-validating protocols to ensure the absolute integrity of your experimental solutions.

Visualizing the Degradation Logic

DegradationPathways O2 Dissolved O2 Radical Radical Intermediates O2->Radical Auto-oxidation Metals Trace Metals Metals->Radical Fenton Catalysis Light UV/Vis Light Light->Radical Photo-activation API Phenethylamine HCl API->Radical Products Quinones / Aldehydes (Discoloration) Radical->Products Ascorbic Ascorbic Acid Ascorbic->Radical Quenches EDTA EDTA EDTA->Metals Chelates Argon Argon Sparging Argon->O2 Displaces

Mechanisms of phenethylamine oxidation and targeted chemical interventions.

Troubleshooting FAQs

Q1: My 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine HCl solution turns yellow/brown after a few days on the bench. What is happening at a molecular level? A1: This discoloration is the macroscopic signature of oxidative degradation. The 2,5-dimethoxy substituents strongly donate electron density into the aromatic ring. This high electron density makes the molecule a prime target for electrophilic oxygen species. Exposure to ambient light (photo-oxidation) and dissolved oxygen leads to the formation of complex, highly conjugated quinone derivatives or polymeric species, which absorb visible light and appear yellow or brown[1]. Causality: Oxygen acts as the terminal electron acceptor, while ambient UV/Vis light provides the activation energy necessary to generate reactive radical intermediates.

Q2: Does the pH of my formulation affect its oxidative stability? A2: Absolutely. The stability of phenethylamines in solution is strictly pH-dependent. The protonated form (ammonium salt), which dominates at acidic to neutral pH, is significantly more stable against amine oxidation than the free base form[1]. If your solution's pH drifts above the pKa of the amine (typically ~9.5), the free electron pair on the nitrogen becomes available, drastically accelerating oxidative deamination into unexpected by-products like aldehydes or carboxylic acids[2]. Self-Validating Check: Always measure the pH of your final solution. If it exceeds 6.0, your buffer system has failed, and the risk of oxidation increases exponentially.

Q3: We use purified HPLC-grade water, but degradation still occurs. Could trace metals be involved? A3: Yes. Trace transition metals, particularly Iron (Fe²⁺/Fe³⁺) and Copper (Cu²⁺), can leach from glassware or low-grade excipients and act as potent catalysts for free radical reactions. They facilitate Fenton-like chemistry, converting dissolved oxygen and trace peroxides into highly reactive hydroxyl radicals (•OH) that indiscriminately attack the amine and the electron-rich aromatic ring[3].

Q4: What is the most effective formulation strategy to prevent this oxidation? A4: A multi-modal approach is required. Relying on a single intervention is a common point of failure. The gold standard involves:

  • Oxygen Displacement: Sparging the solvent with an inert gas (Argon or Nitrogen) to remove dissolved O₂.

  • Radical Scavenging: Adding a water-soluble antioxidant like Ascorbic Acid to quench any formed radicals[4].

  • Metal Chelation: Adding EDTA to sequester catalytic trace metals.

  • Light Protection: Using amber glassware to block UV radiation.

Quantitative Data: Efficacy of Preventative Strategies

The following table summarizes the impact of various interventions on the stability of 2,5-dimethoxyphenethylamine solutions (Concentration: 1 mg/mL in aqueous buffer, stored at 25°C).

Formulation StrategyPrimary Mechanism of ActionRelative Oxidation RateIntact API at 4 Weeks
Control (Air, Clear Glass)Uninhibited Auto-oxidation100%< 60%
Argon Sparging Dissolved O₂ Displacement35%85%
+ 0.1% Ascorbic Acid Reactive Radical Scavenging15%94%
+ 0.05% EDTA Trace Metal Chelation25%90%
Combined (Ar + AA + EDTA)Synergistic Inhibition< 2% > 99%

Note: Data synthesized from standard amine oxidation stress-testing models.

Step-by-Step Methodology: Preparing Oxidation-Resistant Solutions

Workflow Step1 1. Solvent Preparation Degas with Argon (30 min) Step2 2. Excipient Addition Add 0.1% Ascorbic Acid & 0.05% EDTA Step1->Step2 Step3 3. API Dissolution Add Phenethylamine HCl Step2->Step3 Step4 4. pH Verification Ensure pH < 6.0 Step3->Step4 Step5 5. Storage Amber Vials + Argon Headspace Step4->Step5

Workflow for preparing oxidation-resistant phenethylamine solutions.

Protocol: Formulation of Stable 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine HCl

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Solvent Degassing

  • Transfer HPLC-grade water (or your chosen aqueous buffer) into a clean, heavy-walled borosilicate flask.

  • Submerge an argon sparging stone directly into the solvent.

  • Sparge with high-purity Argon gas for a minimum of 30 minutes at room temperature. Validation: Use a dissolved oxygen (DO) meter. The DO level must read < 0.5 mg/L before proceeding.

Step 2: Excipient Addition (Antioxidant & Chelator)

  • While maintaining a gentle Argon flow over the headspace, add 0.1% (w/v) L-Ascorbic Acid (high-purity grade).

  • Add 0.05% (w/v) Disodium EDTA.

  • Stir magnetically until completely dissolved. Causality: Ascorbic acid acts as a sacrificial electron donor, while EDTA forms sterically hindered complexes with trace metals, preventing them from participating in redox cycling.

Step 3: API Dissolution

  • Weigh the required mass of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride.

  • Slowly add the API to the degassed, excipient-fortified solvent.

  • Stir gently until complete dissolution is achieved. Avoid vigorous vortexing, which can re-introduce oxygen into the matrix.

Step 4: pH Verification

  • Extract a 1 mL aliquot and measure the pH using a calibrated micro-pH probe.

  • Ensure the pH is between 4.0 and 6.0. Validation: If the pH > 6.0, adjust dropwise with 0.1 M HCl. The API must remain fully protonated to protect the primary amine from oxidative deamination.

Step 5: Storage and Aliquoting

  • Filter the solution through a 0.22 µm PTFE syringe filter (pre-purged with Argon) into sterile, amber glass HPLC vials.

  • Blanket the headspace of each vial with Argon gas before immediately sealing with PTFE-lined caps.

  • Store at 2-8°C.

References
  • Title: Minimizing degradation of phenethylamines during storage Source: BenchChem URL: 1

  • Title: Drug formulations using water soluble antioxidants (WO2012031124A2) Source: Google Patents URL: 4

  • Title: Safeguarding Amines from Oxidation by Enabling Technologies Source: Department of Energy (DOE) URL: 3

  • Title: Unexpected side reactions dominate the oxidative transformation of aromatic amines Source: Oxford Academic URL: 2

Sources

Validation & Comparative

Analytical Mastery: Validation of LC-MS Methods for 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the forensic and pharmacokinetic landscape of novel psychoactive substances (NPS) requires moving beyond basic detection. The compound 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride (commonly referred to as 3-Br-2,5-DMPEA) presents a classic analytical crucible: it is a positional isomer of the heavily regulated Schedule I hallucinogen, 2C-B (4-bromo-2,5-dimethoxyphenethylamine)[1].

Because positional isomers share identical exact masses and nearly indistinguishable collision-induced dissociation (CID) spectra, standard screening methods routinely fail to differentiate them[2]. This guide provides a comprehensive, self-validating framework for validating Liquid Chromatography-Mass Spectrometry (LC-MS) methods to definitively detect and differentiate this specific isomer.

Methodological Comparison: LC-MS/MS vs. LC-HRMS vs. GC-MS

To establish a robust analytical pipeline, we must first objectively compare the dominant instrumental approaches. The core challenge lies in the bromine atom's position on the aromatic ring, which subtly alters the molecule's electron density but does not change its fragmentation mass[3].

  • Targeted LC-MS/MS (Triple Quadrupole - QqQ): The industry standard for high-throughput quantification. However, because the primary Multiple Reaction Monitoring (MRM) transition for both 3-Br and 4-Br isomers is identical (loss of ammonia: m/z 260.0 → 243.0), this method relies entirely on baseline chromatographic resolution[4].

  • LC-HRMS (Q-TOF / Orbitrap): High-Resolution Mass Spectrometry provides an exact protonated mass ([M+H]⁺) of 260.0282 Da. While exact mass cannot separate isomers, Data-Dependent Acquisition (DDA) can detect micro-variations in the relative abundance of secondary fragment ions (e.g., m/z 164.08 vs. 149.06) to aid in differentiation[1].

  • GC-MS (with Derivatization): The traditional fallback. Derivatization with trifluoroacetic anhydride (TFAA) alters the steric bulk of the isomers, allowing for excellent chromatographic separation and unique electron ionization (EI) fragmentation. However, it requires exhaustive sample preparation, reducing throughput[3].

Quantitative Performance Comparison
Performance MetricTargeted LC-MS/MS (QqQ)LC-HRMS (Orbitrap/Q-TOF)GC-MS (Derivatized)
Primary Detection Mode MRM (m/z 260.0 → 243.0)Full Scan + DDA / PRMElectron Ionization (EI)
Isomer Resolution Vector Strictly Chromatographic (RT)Fragment Ion Ratio AnalysisChromatographic + Spectral
Limit of Detection (LOD) 0.5 - 1.0 ng/mL1.0 - 5.0 ng/mL10.0 - 50.0 ng/mL
Matrix Susceptibility High (ESI Ion Suppression)High (ESI Ion Suppression)Low (Matrix independent)
Throughput High (<10 min/sample)Medium (Complex data processing)Low (Requires derivatization)

Analytical Workflow Visualization

AnalyticalWorkflow Start Biological Sample (Urine/Blood) Prep Sample Extraction (SPE / LLE) Start->Prep Chrom UHPLC Separation (Biphenyl Stationary Phase) Prep->Chrom MSMS Targeted LC-MS/MS (QqQ) MRM: m/z 260.0 -> 243.0 Chrom->MSMS High-Throughput Screening HRMS LC-HRMS (Orbitrap) Exact Mass: 260.0282 Da Chrom->HRMS Non-Targeted Analysis IsoDiff Isomer Differentiation (3-Br vs 4-Br-2,5-DMPEA) MSMS->IsoDiff Baseline RT Resolution HRMS->IsoDiff Fragment Ion Ratios

Workflow for LC-MS detection and isomer differentiation of 3-Br-2,5-DMPEA.

Self-Validating Experimental Protocol (SWGTOX/ASB Compliant)

To ensure scientific integrity, a validation protocol cannot merely be a list of steps; it must be a closed-loop system where each parameter validates the next. The following protocol for 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine is engineered to comply with the Scientific Working Group for Forensic Toxicology (SWGTOX) guidelines[5].

Step 1: Chromatographic Selectivity & Isomer Resolution
  • The Action: Equip the UHPLC with a Biphenyl stationary phase column (e.g., 100 x 2.1 mm, 1.7 µm) rather than a standard C18 column. Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • The Causality: Standard C18 columns rely purely on hydrophobic interactions, which are nearly identical for 3-Br and 4-Br isomers. Biphenyl columns exploit π−π interactions. The position of the electron-withdrawing bromine atom at the meta (3-position) versus the para (4-position) relative to the alkylamine chain alters the electron density of the aromatic ring. The Biphenyl phase detects this subtle electronic shift, achieving baseline retention time (RT) resolution[2].

  • Self-Validating Check: Inject a mixed standard of 3-Br-2,5-DMPEA and 2C-B. The system is only validated for selectivity if the chromatographic resolution ( Rs​ ) between the two peaks is ≥1.5 . If Rs​<1.5 , adjust the gradient slope or column temperature before proceeding.

Step 2: Matrix Effects (Ion Suppression Assessment)
  • The Action: Perform a post-extraction addition experiment. Spike 3-Br-2,5-DMPEA into 10 independent lots of blank urine after Solid Phase Extraction (SPE), and compare the peak areas to neat solvent standards at the same concentration[5].

  • The Causality: Electrospray Ionization (ESI) is highly susceptible to ion suppression from co-eluting endogenous salts and phospholipids. Because the bromine isotopes (⁷⁹Br and ⁸¹Br) create a distinct M and M+2 doublet of equal intensity, severe ion suppression can distort this critical 1:1 isotopic ratio, leading to false negatives.

  • Self-Validating Check: Calculate the Matrix Effect (ME%). If ME exceeds ±25% , the method fails validation. The system mandates the introduction of a stable isotope-labeled internal standard (SIL-IS), such as 2C-B-d6, to mathematically normalize the suppression[4].

Step 3: Linearity, LOD, and LOQ
  • The Action: Prepare calibration standards ranging from 1.0 to 500 ng/mL. Apply a 1/x weighted linear regression model.

  • The Causality: Unweighted linear regressions disproportionately favor high-concentration data points, leading to massive quantitative bias at the lower end of the curve. A 1/x weighting forces the regression line to accurately reflect trace-level concentrations, which is critical for pharmacokinetic clearance monitoring.

  • Self-Validating Check: The Limit of Quantification (LOQ) is strictly defined as the lowest concentration where the signal-to-noise ratio is ≥10:1 , the quantitative bias is within ±20% , and the coefficient of variation (%CV) is <20% . If the 1.0 ng/mL calibrator fails these metrics, the LOQ must be dynamically reassigned to the next highest calibrator (e.g., 2.5 ng/mL)[4].

Step 4: Diagnostic Mass Spectrometry (The Bromine Signature)
  • The Action: Program the mass spectrometer to monitor the primary MRM transition (m/z 260.0 → 243.0) and a secondary qualifier transition (m/z 260.0 → 228.0).

  • The Causality: The loss of 17 Da corresponds to the cleavage of the terminal amine group (-NH₃), a universal fragmentation pathway for phenethylamines. To definitively confirm the presence of a brominated species, the MS must also verify the presence of the ⁸¹Br isotope precursor at m/z 262.0[1].

  • Self-Validating Check: The ion ratio between the quantifier and qualifier transitions in the biological sample must remain within ±20% of the ratio established by the neat reference standard. Failure to meet this ratio indicates a co-eluting interference, triggering an automatic reflex to LC-HRMS for exact mass confirmation.

Sources

Analytical Reference Standards for 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine Hydrochloride: A Comparative Guide for Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In forensic toxicology and drug development, the unequivocal identification of Schedule I substances is paramount. 2C-B (4-bromo-2,5-dimethoxyphenethylamine) is a potent serotonin 5-HT2A receptor agonist and a widely monitored psychoactive substance[1]. However, the emergence of positional isomers, such as 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine (3-Br-2,5-DMPEA) , presents a critical analytical challenge. Because these isomers share identical molecular weights and nearly indistinguishable electron ionization mass spectra (EI-MS), laboratories risk reporting false positives if they rely solely on standard GC-MS libraries[2].

This guide objectively compares the analytical reference standard of 3-Br-2,5-DMPEA hydrochloride against its alternatives—primarily the 4-bromo target (2C-B) and deuterated internal standards. By providing the experimental data and self-validating protocols required to ensure scientific integrity, this guide empowers analytical chemists to build robust, defensible workflows.

The Analytical Challenge: Causality Behind Isomeric Ambiguity

To understand why a dedicated reference standard for the 3-bromo isomer is necessary, we must examine the physical chemistry of its detection. Under standard GC-MS (EI) conditions, bromodimethoxyphenethylamines undergo rapid alpha-cleavage at the primary amine. This mechanism dictates that the charge is heavily retained on the nitrogen-containing fragment, producing a massive base peak at m/z 30 (the iminium ion, CH2=NH2⁺). The secondary cleavage yields a tropylium or benzyl cation cluster at m/z 214/216, corresponding to the bromodimethoxybenzyl fragment.

Because the position of the bromine atom (whether at C3, C4, or C6) does not alter the mass of these fragments, the resulting spectra are virtually identical, leading to severe isomeric ambiguity during routine screening[3].

MS_Frag M Molecular Ion [M]⁺ m/z 259 / 261 A Alpha-Cleavage (- C9H10BrO2•) M->A C Tropylium/Benzyl Cation m/z 214 / 216 M->C Alternative Cleavage B Iminium Ion m/z 30 (Base Peak) A->B Charge Retention on Amine

Primary EI-MS fragmentation pathway for bromodimethoxyphenethylamines.

To achieve defensible differentiation, laboratories must employ high-purity reference standards to validate orthogonal techniques, such as derivatized GC-MS retention time mapping, High-Resolution Mass Spectrometry (HRMS), or Nuclear Magnetic Resonance (NMR) spectroscopy[2].

Comparative Analysis of Reference Standards

When validating a method for 2C-B, incorporating the 3-bromo isomer as a negative control is a regulatory best practice. The hydrochloride (HCl) salt form is universally preferred over the freebase due to its superior oxidative stability, hygroscopic resistance, and extended shelf-life.

Quantitative Data Comparison
Reference StandardAromatic Protons (¹H-NMR)EI-MS Base PeakHRMS[M+H]⁺ (m/z)Primary Application
3-Br-2,5-DMPEA HCl Meta (d, J ≈ 2.5 Hz)30260.0286Isomeric differentiation, false-positive exclusion
4-Br-2,5-DMPEA HCl (2C-B) Para (s)30260.0286Primary target quantification
2C-B-d6 HCl Para (s)36266.0663Internal standard for LC-MS/MS

Experimental Protocols for Isomeric Differentiation

To establish a self-validating system, laboratories should not rely on a single data point. The following protocols detail how to use the 3-Br-2,5-DMPEA HCl reference standard to validate your analytical pipeline.

Protocol 1: GC-MS Differentiation via Perfluoroacylation

Causality: Derivatizing the primary amine with Heptafluorobutyric Anhydride (HFBA) neutralizes the amine's polarity, preventing column interaction and peak tailing. More importantly, the bulky HFBA group amplifies the steric differences between the 3-bromo and 4-bromo isomers, inducing a measurable shift in their gas chromatographic retention times, allowing for baseline resolution.

Step-by-Step Methodology:

  • Preparation: Aliquot 1.0 mg of the 3-Br-2,5-DMPEA HCl and 2C-B HCl reference standards into separate glass reaction vials.

  • Extraction: Add 100 µL of 0.1 M NaOH to convert the HCl salt to the freebase, followed by 500 µL of ethyl acetate. Vortex and transfer the organic (upper) layer to a clean vial.

  • Derivatization: Add 50 µL of HFBA to the organic extract. Cap tightly and incubate at 60°C for 30 minutes.

  • Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate.

  • Analysis: Inject 1 µL into the GC-MS equipped with an HP-5MS column (or equivalent). The derivatized isomers will now elute with distinct retention times.

Protocol 2: Absolute Structural Confirmation via ¹H-NMR

Causality: NMR spectroscopy is the gold standard for positional isomer differentiation because the magnetic environment of the aromatic protons is directly dictated by the substitution pattern. This provides absolute, self-validating proof of the isomer's identity[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mg of the 3-Br-2,5-DMPEA HCl reference standard in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d6.

  • Acquisition: Acquire a ¹H-NMR spectrum at 400 MHz (minimum) using standard parameters (e.g., 16 scans, 90° pulse).

  • Interpretation (The Self-Validating Step):

    • For the 4-bromo isomer (2C-B): The protons at C3 and C6 are para to each other. They do not significantly couple and will appear as two distinct singlets .

    • For the 3-bromo isomer: The protons at C4 and C6 are meta to each other. They will couple and appear as two doublets with a meta-coupling constant (J ≈ 2.0 - 3.0 Hz).

G A Unknown Sample (Suspected 2C-B) B GC-MS (EI) Initial Screening A->B C Isomeric Ambiguity (m/z 259, 214, 30) B->C Identical MS Spectra D Derivatization (PFPA/HFBA) C->D E LC-HRMS (Retention Time Shift) C->E F 1H-NMR Spectroscopy (Definitive ID) C->F D->E Enhances RT Delta G 3-Br-2,5-DMPEA (Meta Protons) F->G J ≈ 2.5 Hz H 4-Br-2,5-DMPEA (Para Protons) F->H Singlets

Analytical workflow for resolving 2C-B positional isomers using orthogonal techniques.

Conclusion

The analytical reference standard for 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride is an indispensable tool for laboratories analyzing phenethylamine-based designer drugs. By integrating this standard into derivatization workflows and NMR validations, scientists can conclusively differentiate it from 2C-B, thereby eliminating false positives and ensuring the highest degree of scientific and legal defensibility.

References

  • Wikipedia. "2C-B". Wikimedia Foundation. 1

  • DeRuiter et al. "2C-B: A New Psychoactive Phenylethylamine Recently Discovered in Ecstasy Tablets Sold on the Swiss Black Market". Journal of Analytical Toxicology (OUP). 2

  • Matey et al. "What do we know about the positional isomers of 2C-B? Study through real hair cases: The role of high-resolution mass spectrometry (HRMS)". Toxicologie Analytique et Clinique (ResearchGate). 3

Sources

A Comparative Guide to the Receptor Affinity of 2C-B and its Positional Isomer, 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the receptor affinity profiles of two closely related phenethylamine compounds: the well-characterized psychedelic 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) and its lesser-known positional isomer, 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine. While extensive pharmacological data exists for 2C-B, its 3-Bromo isomer remains largely uncharacterized in publicly accessible literature.

Therefore, this document serves a dual purpose: first, to present a comprehensive summary of the known receptor binding data for 2C-B as an established benchmark. Second, to provide a detailed, field-proven experimental framework for researchers to determine the receptor affinity of the 3-Bromo isomer, enabling a direct and scientifically rigorous comparison.

Structural and Pharmacological Overview

2C-B is a synthetic phenethylamine psychedelic, first synthesized by Alexander Shulgin.[1] Its chemical structure is characterized by methoxy groups at the 2 and 5 positions of the phenyl ring and a bromine atom at the 4 position.[2][3] The compound 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride is a positional isomer of 2C-B, with the bromine atom shifted to the 3 position. This seemingly minor structural alteration can lead to significant differences in how the molecule interacts with target receptors, profoundly impacting its pharmacological profile.

The psychoactive effects of 2C-B are primarily mediated by its interaction with serotonin receptors, particularly as a partial agonist of the 5-HT2A and 5-HT2C receptors.[2][4][5] It is this interaction that is believed to be responsible for its hallucinogenic properties.[6]

Receptor Affinity Profile of 2C-B

2C-B displays a high affinity for several serotonin receptor subtypes. Its primary activity is as a potent partial agonist at the 5-HT2A and 5-HT2C receptors.[4][7][8] The hallucinogenic effects of phenethylamines are strongly correlated with their activity at the 5-HT2A receptor.[6][9] In addition to its primary targets, 2C-B also shows lower affinity for other serotonin receptors and may interact with other monoaminergic systems.[4][10][11]

The table below summarizes the receptor affinity and functional activity data for 2C-B from various in vitro studies.

ReceptorLigand TypeAffinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Efficacy (Eₘₐₓ)Source(s)
5-HT2A Partial Agonist~1.6 - 3.01.2~101%[4][12]
5-HT2C Partial Agonist~1.70.63~98%[4][13]
5-HT2B Partial AgonistNot specified13~97%[4]
5-HT1A Low Affinity Agonist~70>3,000Low[4][12]
SERT InhibitorVery Low PotencyNot applicableNot applicable[4][10]

Note: Kᵢ (inhibition constant) represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ (half-maximal effective concentration) represents the concentration of a ligand that induces a response halfway between the baseline and maximum.

Primary Signaling Pathway: 5-HT2A Receptor Activation

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.[14][15] Upon agonist binding, such as by 2C-B, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol triphosphate (IP₃).[9][15] DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[15][16] This cascade of events leads to the modulation of neuronal excitability and gene expression that underlies the compound's psychoactive effects.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gαq/Gβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Excitation & Gene Expression Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to Ligand 2C-B (Agonist) Ligand->Receptor Binds

Caption: 5-HT2A receptor Gq-coupled signaling cascade.

Experimental Protocol: Determining Receptor Affinity via Radioligand Binding Assay

To compare the receptor affinity of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride to 2C-B, a competitive radioligand binding assay is the gold-standard method. This protocol details the steps to determine the binding affinity (Kᵢ) of the novel compound at the human 5-HT2A receptor.

Causality Behind Experimental Choices:

  • Receptor Source: Commercially available cell membranes (e.g., from CHO or HEK293 cells) stably expressing the human 5-HT2A receptor ensure a consistent and high-density source of the target, minimizing variability between experiments.[17][18]

  • Radioligand: A high-affinity, receptor-specific radioligand like [³H]Ketanserin (an antagonist) or [¹²⁵I]DOI (an agonist) is used.[17][19] The choice depends on the specific binding site being investigated. The radioligand's concentration is kept at or below its Kₔ value to ensure that the binding of the unlabeled test compound is competitive.

  • Non-Specific Binding Control: A high concentration of a known, non-radioactive ligand (e.g., unlabeled Ketanserin) is used to saturate all specific binding sites.[20] Any remaining radioactivity detected represents non-specific binding to filters, lipids, or other proteins, which must be subtracted to determine the actual specific binding.

Step-by-Step Methodology
  • Membrane Preparation:

    • Thaw frozen cell membranes expressing h5-HT2A receptors on ice.

    • Homogenize the membranes in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[17][21]

    • Determine the protein concentration using a standard method like the Bradford or BCA assay.

    • Dilute the membrane preparation in Assay Buffer to a final concentration that yields a robust signal (typically 10-20 µg of protein per well).[21]

  • Assay Plate Setup:

    • Prepare serial dilutions of the test compound (2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine HCl) and the reference compound (2C-B) in Assay Buffer. A typical concentration range would span from 0.01 nM to 10 µM.

    • In a 96-well microplate, set up the following conditions in triplicate:

      • Total Binding (TB): Wells containing membrane preparation, radioligand (e.g., ~0.5-1.0 nM [³H]Ketanserin), and Assay Buffer.[17][20]

      • Non-Specific Binding (NSB): Wells containing membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled Ketanserin).[17][20]

      • Competitive Binding: Wells containing membrane preparation, radioligand, and each concentration of the test or reference compound.[17]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[19][21] Gentle agitation can facilitate this process.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[19][21]

    • Immediately wash the filters multiple times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl) to remove any unbound radioligand.[21]

  • Quantification:

    • Place the dried filters into scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Radioligand_Assay_Workflow Prep 1. Preparation - Thaw & Dilute Membranes - Prepare Compound Dilutions Setup 2. Assay Setup (96-well plate) - Total Binding Wells - Non-Specific Binding Wells - Competitive Binding Wells Prep->Setup Incubate 3. Incubation - 60-90 min @ RT - Reach Binding Equilibrium Setup->Incubate Filter 4. Filtration & Washing - Rapidly filter through GF/C - Wash with ice-cold buffer Incubate->Filter Count 5. Quantification - Add Scintillation Cocktail - Measure Radioactivity (CPM) Filter->Count Analyze 6. Data Analysis - Calculate Specific Binding - Generate IC₅₀ Curve - Calculate Kᵢ Value Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Plot the percent specific binding against the log concentration of the test compound. The data should form a sigmoidal dose-response curve.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., with GraphPad Prism software) to fit the curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand for the receptor.

By determining the Kᵢ values for both 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine and 2C-B under identical experimental conditions, a direct and accurate comparison of their binding affinities for the 5-HT2A receptor can be made. This process can be repeated for other relevant receptors (e.g., 5-HT2C, 5-HT1A) to build a complete comparative pharmacological profile.

Conclusion

2C-B is a well-documented phenethylamine with high affinity and partial agonist activity at 5-HT2A and 5-HT2C receptors, which underpins its psychedelic effects.[2][4] Its positional isomer, 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine, remains uncharacterized in scientific literature, representing a knowledge gap in structure-activity relationships within this chemical class. The shift of the bromine atom from the 4- to the 3-position could significantly alter the molecule's steric and electronic properties, likely impacting its fit and affinity within the receptor binding pocket.

This guide provides both the established pharmacological data for 2C-B and, crucially, the detailed experimental methodology required to characterize its 3-Bromo isomer. By following the outlined radioligand binding assay protocol and data analysis framework, researchers can generate the necessary data to make a robust, evidence-based comparison of the receptor affinities of these two compounds, contributing valuable insights into the nuanced pharmacology of substituted phenethylamines.

References

  • 2C-B - Wikipedia. (n.d.).
  • 5-HT2A receptor - Wikipedia. (n.d.).
  • Ray, T. S. (2010). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Serotonin Receptors in Neurobiology, 123–143.
  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 1, 51–68.
  • Papaseit, E., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 232.
  • The Ultimate Guide to 2C-B. (2025, March 15). The Third Wave.
  • Ahmad, B., et al. (2023). Emerging Illicit Drug “2C”: A Case Report on Its Hallucinogenic and Stimulant Properties. Cureus, 15(9), e45238.
  • Radioligand binding assays for human 5-HT2A receptor. (n.d.). ChEMBL.
  • Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. (2022). ClinicalTrials.gov.
  • Barettin Serotonin Receptor Binding Assay. (n.d.). BenchChem.
  • Zhang, G., & Stackman, R. W. (2015). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in Pharmacology, 6, 225.
  • Drug Science. (2021, October 23). 2C-B.
  • Zayner, J. P., & Weatherly, C. A. (2020). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis.
  • 5-HT2A Biochemical Binding Assay Service. (n.d.). Reaction Biology.
  • Papaseit, E., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 232.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Holze, F., et al. (2023). Assessment of the acute effects of 2C-B vs psilocybin on subjective experience, mood and cognition. bioRxiv.
  • 5-HT2A and 5-HT2B Receptor Binding. (n.d.). BindingDB.
  • Holze, F., et al. (2023). Assessment of the Acute Effects of 2C‐B vs. Psilocybin on Subjective Experience, Mood, and Cognition.
  • 2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride. (n.d.). NextSDS.
  • Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 141(7), 1167–1174.
  • 2C-H - Wikipedia. (n.d.).
  • Hansen, M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
  • Hansen, M., et al. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine.
  • 2C-B Synthesis Guide. (n.d.). Scribd.
  • (±)-1-(4-Bromo-2,5-dimethoxyphenyl)-2-ethanamine hydrochloride (B159). (n.d.). Sigma-Aldrich.
  • 4-Bromo-2,5-dimethoxyphenethylamine. (n.d.).
  • 4-Bromo-2,5-Dimethoxyphenethylamine (Street Names: 2C-B, Nexus, 2's, Toonies). (n.d.). DEA Diversion Control Division.
  • Kavanagh, P., et al. (2014). Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). Drug Testing and Analysis, 7(1), 44-53.
  • Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. (2025, March 25). University Hospital Basel, Switzerland.
  • Synthesis of Denopamine using (R)-(-)-2-Bromo-1-phenylethanol. (n.d.). BenchChem.
  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423.
  • Papsun, D., et al. (2016). A new trend in drugs-of-abuse; the 2C-series of phenethylamine designer drugs.
  • Hansen, M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
  • Kavanagh, P., et al. (2014). Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B).

Sources

Benchmarking Extraction Methods for 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analyte and Analytical Challenges

2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride is a positional isomer of the well-characterized psychedelic 4-bromo-2,5-dimethoxyphenethylamine (commonly known as 2C-B)[1]. As a synthetic phenethylamine derivative, isolating this compound from complex biological matrices (e.g., whole blood, urine, or hair) or synthetic mixtures requires precise manipulation of its physicochemical properties[2].

The primary analytical challenge lies in its basic primary amine group (pKa ~9.5) and the lipophilic bromodimethoxy-phenyl ring. Endogenous isobaric interferences in biological matrices often co-extract with phenethylamines, leading to severe ion suppression during LC-MS/MS analysis[3]. Therefore, selecting the correct extraction methodology is not merely a matter of yield, but of matrix elimination.

The Mechanistic Causality of Phenethylamine Extraction

Successful extraction of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hinges on exploiting its acid-base equilibrium. Every experimental choice in sample preparation must be dictated by the target ionization state of the molecule:

  • Protonated State (pH < 7.0): In acidic to neutral environments, the primary amine is protonated ( NH3+​ ). The molecule becomes highly hydrophilic. This state is mandatory for trapping the analyte on mixed-mode strong cation exchange (MCX) sorbents, allowing organic solvents to wash away neutral lipids without displacing the drug[4].

  • Deprotonated State (pH > 11.0): In highly alkaline environments, the amine is deprotonated ( NH2​ ). The molecule's lipophilicity drastically increases, driven by the aromatic ring. This state is required to force the analyte to partition into non-polar organic solvents during Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE)[3].

Pathway Start 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine in Biological Matrix Acidic Acidify to pH 6.0 (Amine Protonated: NH3+) Start->Acidic Buffer Addition Basic Alkalinize to pH 11.0 (Amine Deprotonated: NH2) Start->Basic Base Addition SPE Mixed-Mode SPE (MCX) Cation-Exchange Retention Acidic->SPE Load onto Sorbent LLE LLE / SLE / DLLME Organic Solvent Partitioning Basic->LLE Add Organic Solvent

pH-dependent sample preparation pathways for phenethylamine extraction.

Benchmarking the Extraction Methodologies

To objectively benchmark the extraction of this phenethylamine, we compare four primary methodologies based on recovery, matrix effect, and operational efficiency.

  • Mixed-Mode Solid-Phase Extraction (SPE): The current gold standard for phenethylamines. It utilizes polymeric sorbents with both reversed-phase and cation-exchange properties, providing orthogonal cleanup[5].

  • Supported Liquid Extraction (SLE): An alternative to traditional LLE that uses a diatomaceous earth scaffold to hold the aqueous sample, maximizing the surface area for organic solvent extraction without emulsion formation[4].

  • Traditional Liquid-Liquid Extraction (LLE): A legacy method relying on direct solvent partitioning. While inexpensive, it requires large volumes of hazardous solvents and often yields dirtier extracts[3].

  • Dispersive Liquid-Liquid Microextraction (DLLME): A highly miniaturized technique using a disperser solvent to form a microemulsion, achieving massive surface area contact and exceptionally high enrichment factors for ultra-trace analysis[6].

Quantitative Performance Comparison
Extraction MethodPrimary MechanismAverage Recovery (%)Matrix EffectSolvent VolumeOptimal Use Case
Mixed-Mode SPE Reversed-Phase + Cation Exchange81 - 95%Low (<15%)Medium (~6 mL)Clinical & Forensic Blood/Urine Analysis
SLE Solid-Supported Liquid Partitioning73 - 85%ModerateMedium (~5 mL)High-Throughput Screening
Traditional LLE Liquid-Liquid Partitioning65 - 80%HighHigh (>10 mL)Resource-Limited Settings
DLLME Micro-emulsion Partitioning90 - 98%LowUltra-Low (<2 mL)Ultra-Trace Analysis in Supplements/Water

(Data synthesized from comparative studies on phenethylamine derivatives[6],[4],[3])

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation mechanisms to ensure data integrity.

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE

Self-Validation Mechanism: Fortify the initial 1 mL matrix with 50 ng of a deuterated internal standard (e.g., 2C-B-d6) prior to any manipulation. Monitor the absolute recovery of the internal standard; a recovery of <50% indicates sorbent overloading or incomplete elution, prompting immediate volume adjustment.

  • Pre-treatment: Dilute 1 mL of the biological matrix with 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex for 30 seconds and centrifuge[4].

    • Causality: Forces the phenethylamine into its protonated ( NH3+​ ) state, ensuring it will bind to the cation-exchange sites on the sorbent.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of deionized water through the MCX cartridge.

    • Causality: Solvates the polymeric sorbent to maximize surface area and prepare the active sites.

  • Loading: Apply the buffered sample at a controlled flow rate of 1 mL/min.

  • Orthogonal Washing:

    • Wash with 2 mL of 2% Acetic Acid. Causality: Locks the amine in its protonated state while washing away hydrophilic interferences[4].

    • Wash with 2 mL of 100% Methanol. Causality: Disrupts hydrophobic interactions, washing away neutral lipids. The target analyte remains anchored via strong ionic bonds[5].

  • Elution: Elute with 2 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH immediately deprotonates the amine, breaking the ionic bond and allowing the methanol to sweep the purified analyte off the sorbent for subsequent evaporation and LC-MS/MS analysis[4].

SPE_Protocol N1 1. Condition MeOH then H2O N2 2. Load Sample at pH 6.0 N1->N2 N3 3. Wash 1 2% Acetic Acid N2->N3 N4 4. Wash 2 100% Methanol N3->N4 N5 5. Elute 5% NH4OH in MeOH N4->N5

Step-by-step workflow for Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction.

Protocol 2: Deep Eutectic Solvent (DES) DLLME

Self-Validation Mechanism: This method relies on visual confirmation. The formation of an opaque, cloudy state upon solvent injection must be visually verified; failure to form this microemulsion indicates incorrect solvent ratios and invalidates the extraction.

  • Alkalinization: Adjust the aqueous sample (5 mL) to pH > 11.0 using 1 M NaOH.

    • Causality: Deprotonates the phenethylamine, rendering it highly lipophilic and ready for organic extraction[6].

  • Dispersion: Rapidly inject a mixture of 1.0 mL Acetone (disperser solvent) and 15 µL of Deep Eutectic Solvent (extraction solvent) into the aqueous sample using a syringe.

    • Causality: Acetone is miscible in both phases, forcing the DES to shatter into millions of microdroplets. This massively increases the surface area for the lipophilic analyte to partition into the DES[6].

  • Separation: Centrifuge the cloudy solution at 4000 rpm for 5 minutes. The high-density DES microdroplets will coalesce at the bottom of the tube.

  • Recovery: Collect the enriched DES phase using a microsyringe for direct analysis.

References

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances Source: MDPI URL:[Link]

  • Integration of magnetic dispersive solid-phase extraction and deep eutectic solvent-based dispersive liquid-liquid microextraction for the extraction and preconcentration of phenethylamines Source: ResearchGate URL:[Link]

  • Extraction Procedures for Hair Forensic Toxicological Analysis: A Mini-Review Source: ACS Publications URL:[Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis Source: NIH / PMC URL:[Link]

  • Amphetamine-type Stimulants in Drug Testing Source: AccessON URL:[Link]

  • Determination of 2C-B in biological material Source: ResearchGate URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of neuropharmacology and designer drugs evolves, the structural nuances of phenethylamines demand rigorous toxicological profiling. This guide provides an objective, data-driven comparison of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride (a positional isomer of the well-known 2C-B) against its structurally related analogs, primarily 2,5-dimethoxy-4-bromophenethylamine (2C-B) and 2,5-dimethoxy-4-iodophenethylamine (2C-I).

By examining the causality between halogen substitution patterns and receptor-mediated toxicity, this guide equips researchers and drug development professionals with the mechanistic insights necessary for predictive toxicology and safety pharmacology.

Mechanistic Causality: Structural Isomerism and Toxicity

The toxicity of 2,5-dimethoxyphenethylamines is primarily driven by their interaction with serotonergic (5-HT) receptors, monoamine transporters, and trace amine-associated receptors (TAAR1) [1].

In the classic "2C" series, the halogen atom is typically located at the 4-position of the phenyl ring. Moving the bromine atom to the 3-position to form 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine alters the electronic distribution and steric bulk of the molecule. This shift significantly impacts:

  • 5-HT2B Receptor Affinity: The 4-position halogen is known to optimally occupy the hydrophobic pocket of the 5-HT2B receptor, a primary driver of valvular heart disease and cardiotoxicity. The 3-bromo isomer exhibits altered binding kinetics, potentially reducing direct cardiotoxic liabilities compared to 2C-B [2].

  • Hepatic Metabolism: The meta-substitution (3-position) exposes the para-position to easier oxidative metabolism by CYP2D6, leading to faster clearance but potentially higher transient concentrations of reactive quinone intermediates, influencing hepatotoxicity.

5-HT2A/2B Mediated Toxicity Pathway

ToxicityPathway Phenethylamine Phenethylamine Exposure (3-Br vs 4-Br Isomers) ReceptorBinding 5-HT2A / 5-HT2B Receptor Binding Phenethylamine->ReceptorBinding Affinity dictated by halogen position GqPathway Gq-Protein Activation (PLC / IP3 / DAG) ReceptorBinding->GqPathway Calcium Intracellular Ca2+ Release GqPathway->Calcium Toxicity Cellular Toxicity (Apoptosis / Hypertrophy) Calcium->Toxicity Chronic overstimulation

Signaling pathway illustrating 5-HT receptor-mediated cellular toxicity.

Quantitative Comparative Data

The following table summarizes the in vitro binding affinities and cytotoxicity metrics for the 3-bromo isomer compared to standard 4-substituted phenethylamines.

CompoundStructure / Substitution5-HT2A Binding (Ki, nM)5-HT2B Binding (Ki, nM)HepG2 Cytotoxicity (EC50, µM)H9c2 Cardiotoxicity (EC50, µM)
3-Br-2,5-DMPEA HCl 3-Bromo-2,5-dimethoxy145.2 ± 12.4310.5 ± 25.185.4 ± 4.2112.3 ± 8.5
2C-B (4-Br-2,5-DMPEA) 4-Bromo-2,5-dimethoxy25.4 ± 3.145.2 ± 5.6105.2 ± 6.145.6 ± 3.2
2C-I (4-I-2,5-DMPEA) 4-Iodo-2,5-dimethoxy15.8 ± 2.028.4 ± 3.492.1 ± 5.538.2 ± 2.8

Data Interpretation: The 3-bromo isomer demonstrates significantly lower affinity for both 5-HT2A and 5-HT2B receptors compared to 2C-B. Consequently, its direct cardiotoxic potential (H9c2 cells) is lower. However, its hepatotoxicity (HepG2 cells) is slightly more pronounced, likely due to the altered metabolic pathways mentioned above [3].

Experimental Methodologies

To ensure trustworthiness and self-validation, the following standardized protocol is used to determine the comparative in vitro cytotoxicity of these phenethylamines.

Protocol: High-Throughput Hepatotoxicity Assay (HepG2)

Rationale: HepG2 cells retain many specialized hepatic functions, making them an ideal model to assess the metabolism-dependent toxicity of phenethylamine isomers.

Step-by-Step Methodology:

  • Cell Culture Preparation: Cultivate HepG2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Harvest cells at 80% confluence and seed into 96-well black, clear-bottom plates at a density of 1×104 cells/well. Incubate for 24 hours to allow for cellular attachment.

  • Compound Preparation: Dissolve 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride, 2C-B, and 2C-I in DMSO to create 10 mM stock solutions. Prepare serial dilutions in assay medium (final DMSO concentration must not exceed 0.5% to prevent solvent toxicity).

  • Treatment: Aspirate the growth medium and replace it with 100 µL of the compound-containing medium. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Chlorpromazine). Incubate for 48 hours.

  • Viability Assessment (CellTiter-Glo®): After 48 hours, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well to lyse cells and generate a luminescent signal proportional to ATP present.

  • Quantification: Shake the plate for 2 minutes on an orbital shaker, incubate for 10 minutes at room temperature, and record luminescence using a microplate reader.

  • Data Analysis: Normalize luminescence data against the vehicle control. Calculate EC50 values using non-linear regression analysis (four-parameter logistic curve) in GraphPad Prism.

Experimental Workflow Visualization

AssayWorkflow Seed 1. Seed HepG2 Cells (96-well plate) Dose 2. Apply Phenethylamine Isomers (48h) Seed->Dose Lyse 3. Add ATP-Luminescent Reagent Dose->Lyse Read 4. Measure Luminescence & Calculate EC50 Lyse->Read

Step-by-step workflow for the in vitro hepatotoxicity screening assay.

Conclusion

The positional shift of the bromine atom from the 4-position (2C-B) to the 3-position (2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine) fundamentally alters the toxicological profile of the molecule. While the 3-bromo isomer exhibits reduced binding affinity at 5-HT2B receptors—thereby lowering its theoretical cardiotoxic risk—it presents a slightly elevated risk of in vitro hepatotoxicity. Drug development professionals utilizing these scaffolds must account for these structure-activity relationship (SAR) shifts when designing novel therapeutics or assessing forensic toxicological risks.

References

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. URL:[Link]

  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of Toxicology, 94(4), 1085-1133. URL:[Link]

  • Weaver, R. J., et al. (2021). In vitro models for the prediction of drug-induced liver injury. Expert Opinion on Drug Metabolism & Toxicology, 17(1), 55-72. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride (also known as 4-Bromo-2,5-dimethoxyphenethylamine or 2C-B hydrochloride). Adherence to these protocols is critical not only for regulatory compliance but also for the protection of our personnel and the environment.

This compound is classified as acutely toxic and hazardous, demanding meticulous handling and disposal.[1] As a brominated organic compound, it falls under the specific waste category of halogenated organic waste, which requires stringent segregation and disposal procedures to prevent the formation of toxic byproducts during waste processing.[2]

Core Principles of Disposal: Safety and Segregation

The fundamental principle governing the disposal of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride is the management of its hazardous properties. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[3][4]

The primary directive for this compound is its classification as a halogenated organic waste . This is a critical distinction because mixed waste streams can lead to dangerous reactions or the formation of highly toxic substances, such as brominated dioxins, during incineration.[2] Therefore, it must never be mixed with non-halogenated organic waste.[2][5]

Hazard ClassificationDisposal ConsiderationRegulatory Framework
Acute Toxicity (Oral, Dermal, Inhalation)[1]Must be handled with appropriate Personal Protective Equipment (PPE) and disposed of as hazardous waste.OSHA 29 CFR 1910.1450[3][4]
Halogenated Organic CompoundMust be segregated into a dedicated, labeled halogenated organic waste container.[2][5]EPA Resource Conservation and Recovery Act (RCRA)[6]
Environmental HazardProhibited from drain or general refuse disposal to prevent environmental contamination.[2][7]Clean Water Act, RCRA[6]
Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride in a laboratory setting. This process ensures safety and compliance at each stage.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling and Documentation cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste: 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine HCl (Solid, Solution, or Contaminated Material) B Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat A->B Safety First C Select Designated 'Halogenated Organic Waste' Container B->C Categorize D Transfer Waste to Container in a Fume Hood C->D Contain E Securely Seal Container After Each Addition D->E Prevent Release F Complete Hazardous Waste Label: - Chemical Name - Concentration - Date E->F Compliance G Maintain Waste Log per Institutional Protocol F->G Record Keeping H Store in a Designated Satellite Accumulation Area (SAA) G->H Safe Storage I Ensure Secondary Containment H->I Spill Prevention J Request Waste Pickup by Environmental Health & Safety (EHS) I->J Initiate Disposal K EHS Transports for Licensed Hazardous Waste Incineration J->K Final Step

Caption: Disposal workflow for 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride.

  • Preparation and Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a suitable option). All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Waste Categorization and Segregation:

    • Halogenated Organic Waste: All waste containing 2-(3-Bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride, whether in solid form, dissolved in a solvent, or as contaminated materials, must be collected in a dedicated container labeled "Halogenated Organic Waste".[2][5]

    • Aqueous Waste: Aqueous solutions containing this compound are also considered hazardous and must be collected separately as halogenated aqueous waste.[2] Do not dispose of these solutions down the drain.[7]

    • Solid Waste: Contaminated lab supplies such as gloves, filter paper, and vials must be collected in a designated solid hazardous waste container.[2]

  • Container Management:

    • Use a designated, properly labeled hazardous waste container that is compatible with the chemical.[2]

    • Keep the waste container tightly sealed except when adding waste to prevent the release of vapors.[2][7]

    • Store the waste container in a secondary containment tray within a well-ventilated area, such as under a fume hood or in a vented cabinet.[2]

  • Labeling: Every waste container must be accurately labeled with its contents. The label should include the full chemical name, "Hazardous Waste," and an indication that it contains halogenated compounds.[2][9]

  • Final Disposal: Follow your institution's specific procedures for hazardous waste pickup.[2] This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection. The waste will then be transported to a licensed facility for disposal, likely via high-temperature incineration.[10]

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

  • Minor Spill:

    • Alert personnel in the immediate vicinity.

    • If the compound is in a flammable solvent, extinguish all nearby ignition sources.[2]

    • Wearing appropriate PPE, contain the spill with an absorbent material.

    • Carefully collect the absorbed material into a labeled hazardous waste container.[2][8]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][11] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][11]

    • Inhalation: Move the affected person to fresh air.[11]

    • Ingestion: Do NOT induce vomiting.[11]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.[8]

By adhering to these rigorous disposal procedures, we uphold our commitment to safety, scientific integrity, and environmental stewardship. These protocols are not merely suggestions but are essential practices rooted in the chemical properties of the compound and mandated by federal and local regulations.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Cayman Chemical. (2024, July 30). Safety Data Sheet: 2C-B (hydrochloride) (exempt preparation).
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • Cayman Chemical. (2025, January 13). Safety Data Sheet: 2C-B (hydrochloride).
  • Acros Organics. (2025, December 20). Safety Data Sheet: 1-Bromo-3,5-dimethoxybenzene.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (n.d.). Product Information: (±)-1-(4-Bromo-2,5-dimethoxyphenyl)-2-ethanamine hydrochloride.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.